molecular formula C26H36F3N5O B15609079 Bms-681

Bms-681

Katalognummer: B15609079
Molekulargewicht: 491.6 g/mol
InChI-Schlüssel: NUJWKQSEJDYCDB-GNRVTEMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a dual antagonist of CC chemokine receptors 2 and 5;  structure in first source

Eigenschaften

Molekularformel

C26H36F3N5O

Molekulargewicht

491.6 g/mol

IUPAC-Name

(3S)-1-[(1S,2R,4R)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one

InChI

InChI=1S/C26H36F3N5O/c1-5-6-17-13-19(33(4)16(2)3)8-10-23(17)34-12-11-22(25(34)35)32-24-20-14-18(26(27,28)29)7-9-21(20)30-15-31-24/h7,9,14-17,19,22-23H,5-6,8,10-13H2,1-4H3,(H,30,31,32)/t17-,19-,22+,23+/m1/s1

InChI-Schlüssel

NUJWKQSEJDYCDB-GNRVTEMESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Dual Antagonist BMS-681: A Technical Deep Dive into its Mechanism of Action on CCR2 and CCR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-681, also known as BMS-687681, is a potent, orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1] These receptors, belonging to the G-protein coupled receptor (GPCR) superfamily, are key mediators in the inflammatory response. CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are pivotal in the migration of monocytes and macrophages to sites of inflammation.[2] Similarly, CCR5, with its ligands including CCL3, CCL4, and CCL5 (RANTES), is crucial for the trafficking of T-cells, macrophages, and other immune cells. Given their central role in various inflammatory and neurodegenerative diseases, as well as in cancer, the dual antagonism of CCR2 and CCR5 by molecules like this compound presents a compelling therapeutic strategy.[3]

This technical guide provides an in-depth analysis of the mechanism of action of this compound on CCR2 and CCR5, detailing its binding characteristics, functional inhibition, and impact on downstream signaling pathways. The information is curated from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers and drug development professionals in the field.

Core Mechanism of Action: Orthosteric Antagonism

This compound functions as an orthosteric antagonist of both CCR2 and CCR5.[3] This means that it directly competes with the endogenous chemokine ligands for binding to the primary binding site (orthosteric site) on the receptors. By occupying this site, this compound physically obstructs the binding of chemokines like CCL2 and CCL5, thereby preventing receptor activation and the subsequent initiation of downstream signaling cascades that lead to immune cell migration and activation.

Structural studies have provided insights into the binding mode of this compound to CCR2. The molecule is observed to occupy the orthosteric pocket of the receptor, leading to its stabilization in an inactive conformation. This interaction effectively locks the receptor and prevents the conformational changes necessary for G-protein coupling and signal transduction.[2]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for both CCR2 and CCR5 and its efficacy in blocking their functions.

Assay TypeReceptorSpeciesLigandCell Line/SystemIC50 (nM)
Binding Affinity CCR2Human0.7[1]
CCR5Human2.4[1]
Monocyte Chemotaxis CCR2HumanCCL20.24[1]
T-Cell Functional Assay CCR5Human2.3[1]
CD11b Upregulation CCR2HumanCCL2Whole Blood4.7[1]
CCR5HumanWhole Blood4.3[1]

Downstream Signaling Pathways Blocked by this compound

As a GPCR antagonist, this compound inhibits the entire cascade of events that follow chemokine binding to CCR2 and CCR5. Both receptors primarily couple to the Gαi subunit of heterotrimeric G-proteins.

G-Protein Coupling and Activation

Upon chemokine binding, CCR2 and CCR5 undergo a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effectors. By preventing the initial chemokine binding, this compound effectively blocks this G-protein activation step.

This compound blocks chemokine binding, preventing G-protein activation.
Calcium Mobilization

Activation of the Gαi pathway, particularly through the Gβγ subunit, leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key second messenger in chemokine signaling. This compound, by inhibiting the initial receptor activation, prevents this calcium mobilization.

Calcium Mobilization Inhibition BMS681 This compound CCR2_5 CCR2/CCR5 BMS681->CCR2_5 Inhibits G_protein Gαiβγ CCR2_5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers

This compound prevents the signaling cascade leading to calcium release.
Receptor Internalization

Following agonist binding and activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which not only desensitize the receptor to further stimulation but also mediate its internalization into endosomes. This process is crucial for signal termination and receptor recycling. By acting as an antagonist, this compound does not induce the conformational changes required for GRK-mediated phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting agonist-induced receptor internalization.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki or IC50).

Objective: To determine the binding affinity of this compound for CCR2 and CCR5.

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) for CCR2, and human peripheral T-cells for CCR5.

  • Radioligand: 125I-labeled CCL2 for CCR2 and 125I-labeled MIP-1β (CCL4) for CCR5.

  • Test Compound: this compound.

  • Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Isolate PBMCs or T-cells from whole blood using density gradient centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, serially diluted this compound, and a fixed concentration of the radioligand.

  • Incubation: Add the cell suspension to each well and incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay Workflow start Start prep Prepare Cells (PBMCs/T-cells) start->prep setup Set up Assay Plate: - this compound dilutions - 125I-Ligand - Cells prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash to separate bound and free ligand incubate->filter count Measure Radioactivity (Scintillation Counter) filter->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

Workflow for the radioligand binding assay.
Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To determine the functional potency of this compound in blocking CCR2- and CCR5-mediated chemotaxis.

Materials:

  • Cells: THP-1 monocytic cell line (for CCR2) or primary human T-cells (for CCR5).

  • Chemoattractant: Recombinant human CCL2 for CCR2 and CCL5 for CCR5.

  • Test Compound: this compound.

  • Assay System: Transwell inserts (e.g., with 5 µm pores) in a 24-well plate.

  • Detection Method: Cell viability dye (e.g., Calcein-AM) and a fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture and harvest the cells. Label the cells with Calcein-AM.

  • Assay Setup: Add the chemoattractant to the lower chamber of the Transwell plate. In the upper chamber (the insert), add the labeled cells that have been pre-incubated with various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for significant cell migration (e.g., 2-4 hours).

  • Quantification: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of migration inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Chemotaxis Assay Workflow start Start prep_cells Prepare and Label Cells (e.g., THP-1) start->prep_cells pre_incubate Pre-incubate Cells with this compound prep_cells->pre_incubate setup_transwell Add Chemoattractant to Lower Chamber and Cells to Upper Chamber pre_incubate->setup_transwell incubate_migration Incubate to Allow Cell Migration setup_transwell->incubate_migration measure_fluorescence Measure Fluorescence of Migrated Cells incubate_migration->measure_fluorescence analyze_data Analyze Data (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the chemotaxis assay.
CD11b Upregulation Assay

This whole blood assay measures the activation of monocytes or neutrophils by assessing the surface expression of the integrin CD11b, an activation marker.

Objective: To evaluate the inhibitory effect of this compound on chemokine-induced monocyte activation in a physiologically relevant matrix.

Materials:

  • Blood: Freshly drawn human whole blood.

  • Stimulant: CCL2.

  • Test Compound: this compound.

  • Antibodies: Fluorescently labeled anti-CD11b and anti-CD14 (for monocyte gating) antibodies.

  • Lysis Buffer: Red blood cell lysis buffer.

  • Flow Cytometer.

Procedure:

  • Assay Setup: Aliquot whole blood into tubes. Add various concentrations of this compound and pre-incubate.

  • Stimulation: Add CCL2 to stimulate the cells and incubate at 37°C.

  • Staining: Add the fluorescently labeled antibodies and incubate in the dark.

  • Lysis: Add red blood cell lysis buffer to lyse erythrocytes.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the monocyte population (CD14+) and quantify the mean fluorescence intensity (MFI) of CD11b. Calculate the percentage of inhibition of CD11b upregulation by this compound to determine the IC50.

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5 that exerts its effect through orthosteric binding, thereby inhibiting the binding of endogenous chemokines. This blockade prevents receptor activation and the subsequent downstream signaling events, including G-protein coupling, calcium mobilization, and receptor internalization. The quantitative data from various in vitro functional assays underscore its high potency in blocking the functions of both receptors. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and similar molecules, aiding in the advancement of novel therapeutics for a range of inflammatory and other diseases.

References

The Dual Antagonist BMS-681: A Technical Guide to its Role in CCR2/CCR5-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, metabolic diseases, and certain cancers. The chemokine system, a complex network of signaling proteins, plays a pivotal role in orchestrating the inflammatory response, primarily by directing the migration of immune cells. Among the key players in this system are the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). Their involvement in recruiting monocytes, macrophages, and T-cells to sites of inflammation has made them attractive targets for therapeutic intervention. BMS-681 has emerged as a potent, orally bioavailable dual antagonist of both CCR2 and CCR5, offering a promising strategy to mitigate chronic inflammation by simultaneously blocking two critical pathways of leukocyte recruitment.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its study in inflammation research.

Core Concepts: The Role of CCR2 and CCR5 in Inflammation

CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), form the principal axis driving the recruitment of monocytes and macrophages to inflamed tissues.[2] CCR5, on the other hand, binds to several chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), and is crucial for the trafficking of T-cells, monocytes, and macrophages.[2] Both receptors are implicated in the pathogenesis of a wide range of immune-mediated diseases.[2] The rationale for dual antagonism stems from the overlapping and sometimes redundant roles of these receptors in inflammatory processes. Targeting either receptor alone may be insufficient, as the other pathway could compensate. Therefore, a dual antagonist like this compound offers a more comprehensive blockade of inflammatory cell infiltration.[2]

This compound: A Potent Dual CCR2/CCR5 Antagonist

This compound is a small molecule that acts as an orthosteric antagonist of both CCR2 and CCR5.[3][4][5][6] This means it binds to the same site as the natural chemokine ligands, thereby competitively inhibiting their ability to activate the receptors.[3][7] This blockade prevents the downstream signaling events that lead to cell migration and activation.

Quantitative Data Summary

The following tables summarize the key in vitro potency and activity data for this compound.

Binding Affinity
Target IC50 (nM)
CCR20.7
CCR52.4

Source:[1]

Functional Activity
Assay IC50 (nM)
CCR2-mediated monocyte chemotaxis0.24
CCR2-mediated CD11b upregulation (whole blood)4.7
CCR5-mediated human T-cell chemotaxis2.3
CCR5-mediated CD11b upregulation (whole blood)4.3

Source:[1]

Signaling Pathways and Mechanism of Action

The binding of chemokines like CCL2 and CCL5 to their respective receptors, CCR2 and CCR5, initiates a cascade of intracellular signaling events. This process is fundamental to the directed migration of leukocytes, a process known as chemotaxis. This compound, by acting as a dual antagonist, effectively disrupts these pathways.

cluster_0 CCR2 Signaling Pathway cluster_1 CCR5 Signaling Pathway CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein_2 G-protein Activation CCR2->G_protein_2 Activates Downstream_2 Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein_2->Downstream_2 Chemotaxis_2 Monocyte/Macrophage Chemotaxis Downstream_2->Chemotaxis_2 BMS681_2 This compound BMS681_2->CCR2 Blocks CCL5 CCL5/RANTES CCR5 CCR5 CCL5->CCR5 Binds G_protein_5 G-protein Activation CCR5->G_protein_5 Activates Downstream_5 Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein_5->Downstream_5 Chemotaxis_5 T-Cell/Macrophage Chemotaxis Downstream_5->Chemotaxis_5 BMS681_5 This compound BMS681_5->CCR5 Blocks

Figure 1: Mechanism of Action of this compound on CCR2 and CCR5 Signaling Pathways.

Experimental Protocols

The evaluation of CCR2/CCR5 antagonists like this compound involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and efficacy in disease models.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.

cluster_workflow Radioligand Binding Assay Workflow start Start prepare_cells Prepare cell membranes expressing CCR2 or CCR5 start->prepare_cells incubate Incubate membranes with radiolabeled ligand (e.g., [125I]CCL2) and varying concentrations of this compound prepare_cells->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end cluster_workflow Chemotaxis Assay Workflow start Start prepare_cells Isolate primary cells (e.g., human monocytes) or use a cell line expressing CCR2/CCR5 start->prepare_cells preincubate Pre-incubate cells with varying concentrations of this compound prepare_cells->preincubate add_cells Add pre-incubated cells to the upper chamber (insert) preincubate->add_cells setup_chamber Place chemoattractant (e.g., CCL2) in the lower chamber of a Transwell plate setup_chamber->add_cells incubate Incubate to allow cell migration through the porous membrane add_cells->incubate quantify Quantify migrated cells in the lower chamber incubate->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

References

The Role of BMS-681 in Blocking Monocyte Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Monocyte chemotaxis, the directed migration of monocytes to sites of inflammation, is a critical process in the pathogenesis of numerous inflammatory, neurodegenerative, and oncological diseases.[1][2] This process is predominantly orchestrated by the interaction between C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2).[3][4] BMS-681, a potent and orally bioavailable small molecule, has been identified as a dual antagonist of CCR2 and C-C chemokine receptor 5 (CCR5), positioning it as a significant tool for studying and potentially treating diseases driven by monocyte infiltration.[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in blocking monocyte chemotaxis.

The Central Role of the CCL2/CCR2 Axis in Monocyte Migration

The recruitment of monocytes from the bloodstream into tissues is a cornerstone of the inflammatory response. This migration is not random but is guided by gradients of chemokines.[7] The CCL2/CCR2 signaling axis is a primary pathway governing this process.[3][8]

  • CCL2 (MCP-1) : A key chemokine secreted by various cell types, including endothelial cells, fibroblasts, and macrophages, at sites of injury or infection.[3] Its primary role is to establish a chemotactic gradient that attracts CCR2-expressing cells.[4]

  • CCR2 : A G protein-coupled receptor (GPCR) highly expressed on the surface of monocytes, macrophages, and certain T-cell subpopulations.[9][10][11] The binding of CCL2 to CCR2 initiates a signaling cascade that leads to cellular changes essential for directed movement.[3]

Disruption of this axis is a therapeutic strategy for a wide range of conditions, including atherosclerosis, multiple sclerosis, diabetic nephropathy, and cancer.[10][12]

This compound: Mechanism of Action

This compound functions as a direct competitive inhibitor of the CCL2/CCR2 interaction. Its mechanism is characterized by high-affinity binding and effective disruption of the downstream signaling required for cell migration.

Orthosteric Antagonism of CCR2

This compound is an orthosteric antagonist, meaning it binds directly to the same site on the CCR2 receptor as the natural ligand, CCL2.[1][10] This binding physically obstructs CCL2, preventing receptor activation. By stabilizing transmembrane domains TM6 and TM7 of the receptor, this compound effectively locks CCR2 in an inactive state, inhibiting the conformational changes necessary for signal transduction.[1]

Interruption of the CCR2 Signaling Cascade

Upon successful binding of CCL2, CCR2 activates intracellular G proteins, which in turn initiates a complex signaling cascade.[3][9] This pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and the subsequent activation of Protein Kinase C (PKC) and Phosphoinositide 3-OH Kinase (PI3K).[3] These events culminate in the activation of downstream effectors like Akt and Mitogen-Activated Protein Kinase (MAPK), which regulate the cytoskeletal rearrangements, cell adhesion, and motility required for chemotaxis.[3][13]

This compound, by preventing the initial CCL2-CCR2 binding event, halts this entire cascade before it begins, thereby neutralizing the chemotactic signal.

G cluster_0 CCR2 Signaling Pathway CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein PLC PLC Activation G_Protein->PLC PI3K PI3K / Ca²⁺ / PKC PLC->PI3K MAPK_Akt MAPK / Akt Signaling PI3K->MAPK_Akt Migration Monocyte Chemotaxis, Adhesion, & Activation MAPK_Akt->Migration BMS681 This compound BMS681->CCR2 Blocks G cluster_workflow Monocyte Chemotaxis Assay Workflow cluster_chamber 2. Prepare Chamber prep_cells 1. Prepare Monocytes (e.g., THP-1) Label with Calcein-AM upper_chamber Upper Chamber: - Place Insert - Add Monocytes prep_cells->upper_chamber lower_chamber Lower Chamber: - Assay Buffer - CCL2 (Chemoattractant) - this compound (Test Compound) incubate 3. Incubate (90 min - 4 hr, 37°C) upper_chamber->incubate quantify 4. Quantify Migration (Read fluorescence of lower chamber) incubate->quantify analyze 5. Analyze Data (Calculate IC50) quantify->analyze

References

The Impact of BMS-681 on CCR2 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-681 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). By binding orthosterically to CCR2, this compound effectively blocks the interaction of the receptor with its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This inhibition disrupts the downstream signaling cascades that are pivotal in mediating monocyte and macrophage recruitment to sites of inflammation. This technical guide provides an in-depth analysis of the effects of this compound on the key signaling pathways downstream of CCR2, supported by quantitative data and detailed experimental protocols. The aim is to equip researchers and drug development professionals with a comprehensive understanding of the mechanism of action of this compound and its potential as a therapeutic agent in various inflammatory and autoimmune diseases.

Introduction to CCR2 and its Signaling Axis

The CCL2-CCR2 signaling axis is a critical pathway in the orchestration of inflammatory responses. CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of monocytes, macrophages, and dendritic cells. The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events that ultimately culminate in cellular responses such as chemotaxis, cellular activation, and survival.

The key signaling pathways activated by the CCL2-CCR2 axis include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival, proliferation, and migration.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Including ERK1/2, JNK, and p38, which are involved in a wide range of cellular processes such as proliferation, differentiation, and inflammation.

  • Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Primarily involved in the transcriptional regulation of genes related to inflammation and immune responses.

Dysregulation of the CCL2-CCR2 axis has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, diabetic nephropathy, and certain cancers. Consequently, the development of CCR2 antagonists like this compound represents a promising therapeutic strategy.

This compound: A Potent CCR2 Antagonist

This compound is a dual antagonist of CCR2 and CCR5, exhibiting high binding affinity for CCR2.[1][2] As an orthosteric antagonist, it directly competes with the natural ligand CCL2 for the binding site on the receptor.[3][4] This competitive inhibition prevents the initiation of the downstream signaling cascades, thereby mitigating the pro-inflammatory effects mediated by CCR2 activation.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Binding Affinity of this compound

TargetSpeciesAssay TypeCell LineRadioligandIC50 (nM)
CCR2HumanWhole Cell Binding--0.7
CCR5HumanWhole Cell Binding--2.4

Data sourced from ProbeChem Biochemicals.[5]

Table 2: In Vitro Functional Activity of this compound

Assay TypeCell TypeStimulantIC50 (nM)
Monocyte ChemotaxisHuman Peripheral Blood Mononuclear CellsCCL20.24
CD11b UpregulationHuman Whole BloodCCL24.7

Data sourced from ProbeChem Biochemicals.[5]

Effect of this compound on Downstream Signaling Pathways

By blocking the initial CCL2-CCR2 interaction, this compound is expected to inhibit the activation of all major downstream signaling pathways.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a critical mediator of cell survival and migration induced by CCL2. Upon CCR2 activation, the βγ subunits of the G protein can activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates numerous downstream targets to promote cell survival and migration.

Inhibition of the MAPK (ERK1/2) Pathway

The MAPK pathway, particularly the activation of ERK1/2, is another key signaling cascade downstream of CCR2. This pathway is also initiated by the G protein subunits and proceeds through a series of kinase activations (Ras-Raf-MEK-ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell proliferation and inflammation.

Expected Effect of this compound: As a CCR2 antagonist, this compound is expected to inhibit the CCL2-induced phosphorylation of ERK1/2. This would be a direct consequence of preventing the initial G protein activation.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is also implicated in CCR2 signaling. Upon ligand binding, JAKs associated with the receptor are activated and phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking sites for STAT proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to act as transcription factors for various inflammatory genes.

Expected Effect of this compound: this compound is expected to prevent the CCL2-mediated phosphorylation and activation of STAT proteins, particularly STAT3. This would abrogate the transcriptional upregulation of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on CCR2 signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound to the CCR2 receptor.

Protocol:

  • Cell Culture: Culture a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Membrane Preparation: Harvest the cells and homogenize them in a hypotonic buffer to isolate the cell membranes. Centrifuge the homogenate at high speed to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Competition Binding: In a 96-well plate, add a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

  • Add increasing concentrations of unlabeled this compound.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.

Protocol:

  • Cell Isolation: Isolate primary monocytes from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Labeling (Optional): Label the cells with a fluorescent dye (e.g., Calcein-AM) for easier quantification.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.

  • Add CCL2 to the lower chamber as the chemoattractant.

  • In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 90-120 minutes).

  • Quantification:

    • If cells are fluorescently labeled, measure the fluorescence in the lower chamber using a fluorescence plate reader.

    • Alternatively, remove the non-migrated cells from the upper surface of the membrane, fix and stain the migrated cells on the lower surface, and count them under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Phosphorylated Signaling Proteins (p-Akt, p-ERK, p-STAT3)

This assay is used to quantify the effect of this compound on the phosphorylation status of key downstream signaling molecules.

Protocol:

  • Cell Culture and Starvation: Culture CCR2-expressing cells (e.g., THP-1 monocytes) to 70-80% confluency. Starve the cells in a serum-free medium for several hours to reduce basal phosphorylation levels.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the cells with a specific concentration of CCL2 for a short period (e.g., 5-15 minutes) to induce phosphorylation of downstream targets.

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt, anti-p-ERK, or anti-p-STAT3).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each condition.

In Vivo Pharmacodynamics and Efficacy

The in vivo activity of this compound has been demonstrated in preclinical models of inflammation. For instance, in a mouse model of thioglycollate-induced peritonitis, BMS-813160, a close analog of this compound, effectively inhibited the migration of inflammatory monocytes and macrophages.[6] While specific data from clinical trials for this compound in diseases like rheumatoid arthritis, multiple sclerosis, or diabetic nephropathy is not publicly available, the potent in vitro and preclinical in vivo activity suggests its potential as a therapeutic agent in these CCR2-driven pathologies.

Visualizations

Signaling Pathway Diagrams

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαiβγ CCR2->G_protein Activates JAK JAK CCR2->JAK Activates BMS681 This compound BMS681->CCR2 Blocks PI3K PI3K G_protein->PI3K Activates MAPK_cascade Ras/Raf/MEK G_protein->MAPK_cascade Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Cellular_Response Chemotaxis, Survival, Inflammation pAkt->Cellular_Response ERK ERK1/2 MAPK_cascade->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK->Cellular_Response STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Cellular_Response

Caption: CCR2 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Culture CCR2-expressing cells B 2. Serum starve cells A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with CCL2 C->D E 5. Lyse cells D->E F 6. Quantify protein concentration E->F G 7. SDS-PAGE F->G H 8. Protein transfer to membrane G->H I 9. Immunoblot with p-Antibody H->I J 10. Detect phosphorylated protein I->J K 11. Strip and re-probe for total protein J->K L 12. Densitometry analysis K->L M 13. Normalize p-protein to total protein L->M

Caption: Workflow for Western Blot analysis of downstream signaling.

Conclusion

This compound is a potent antagonist of CCR2 that effectively inhibits the downstream signaling pathways crucial for monocyte and macrophage function. By blocking the PI3K/Akt, MAPK, and JAK/STAT pathways, this compound demonstrates significant potential in the treatment of a wide range of inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of CCR2 signaling and to evaluate the efficacy of novel CCR2 antagonists. Future studies focusing on the in vivo effects of this compound in various disease models will be critical in translating its preclinical promise into clinical applications.

References

The Discovery and Chemical Synthesis of BMS-681: A Potent Dual CCR2/CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-681, also known as compound 13d, is a potent, orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1] These receptors play crucial roles in the inflammatory cascade, primarily by mediating the migration of monocytes, macrophages, and T-cells to sites of inflammation. The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) is the primary ligand for CCR2, while CCR5 is the receptor for a variety of inflammatory chemokines, including RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Due to the involvement of these pathways in a wide range of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, rheumatoid arthritis, and diabetic nephropathy, dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound.

Discovery and Biological Activity

This compound was identified as a potent dual antagonist of CCR2 and CCR5 with high binding affinity. The compound effectively inhibits the functional responses mediated by these receptors, most notably monocyte chemotaxis. The key in vitro biological activities of this compound are summarized in the table below.

Table 1: In Vitro Biological Activity of this compound
Assay TargetAssay TypeSpeciesIC50 (nM)
CCR2Radioligand BindingHuman0.7[1]
CCR5Radioligand BindingHuman2.4[1]
CCR2Monocyte ChemotaxisHuman0.24[1]
CCR2CD11b Upregulation (Whole Blood)Human4.7[1]
CCR5T-cell ChemotaxisHuman2.3[1]
CCR5CD11b Upregulation (Whole Blood)Human4.3[1]

Chemical Synthesis

The chemical synthesis of this compound, 4-((1R,3S)-3-((R)-1-(naphthalen-1-yl)ethylamino)-1-phenylcyclohexyl)benzoic acid, involves a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, the following synthesis scheme has been constructed based on related literature and patent disclosures.

Experimental Protocol: Synthesis of this compound (Illustrative)

Step 1: Synthesis of the Cyclohexanone (B45756) Intermediate

The synthesis would likely begin with a suitable starting material to construct the substituted cyclohexanone ring. This could involve a Diels-Alder reaction or a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring with the desired stereochemistry.

Step 2: Reductive Amination

The key cyclohexanone intermediate would then undergo a stereoselective reductive amination with (R)-1-(naphthalen-1-yl)ethanamine. This step is crucial for establishing the correct stereochemistry at the amine-bearing carbon.

  • Reaction Conditions: The cyclohexanone intermediate and (R)-1-(naphthalen-1-yl)ethanamine are dissolved in a suitable solvent such as methanol (B129727) or dichloromethane. A reducing agent, for example, sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Step 3: Suzuki Coupling

The resulting amine intermediate, likely bearing a leaving group such as a bromine or iodine atom on the phenyl ring, would then be subjected to a Suzuki coupling reaction with a boronic acid or boronate ester derivative of benzoic acid.

  • Reaction Conditions: The amine intermediate, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., sodium carbonate or potassium phosphate) are combined in a suitable solvent system such as a mixture of toluene, ethanol, and water. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Signaling Pathways

This compound exerts its therapeutic effect by blocking the downstream signaling cascades initiated by the binding of chemokines to CCR2 and CCR5. These G protein-coupled receptors (GPCRs) primarily couple to Gi proteins, leading to a variety of cellular responses.

CCR2_CCR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL3/4/5 CCL3/4/5 CCR5 CCR5 CCL3/4/5->CCR5 G_protein Gαi/βγ CCR2->G_protein CCR5->G_protein BMS681 This compound BMS681->CCR2 BMS681->CCR5 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS_RAF RAS/RAF G_protein->RAS_RAF IP3_DAG IP3 / DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 MEK_ERK MEK/ERK RAS_RAF->MEK_ERK Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Akt Akt PIP3->Akt Gene_Transcription Gene Transcription MEK_ERK->Gene_Transcription Cell_Migration Cell Migration (Chemotaxis) Ca_flux->Cell_Migration Proliferation Cell Proliferation Akt->Proliferation Gene_Transcription->Cell_Migration Adhesion Cell Adhesion Gene_Transcription->Adhesion Gene_Transcription->Proliferation Chemotaxis_Assay_Workflow Start Start Monocytes Isolate and Prepare Human Monocytes Start->Monocytes Preincubation Pre-incubate Monocytes with this compound Monocytes->Preincubation Chamber_Setup Set up Transwell Chamber: Lower: CCL2 Upper: Monocytes Preincubation->Chamber_Setup Incubation Incubate to Allow Cell Migration Chamber_Setup->Incubation Quantification Quantify Migrated Cells in Lower Chamber Incubation->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of BMS-681 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the structural activity relationship (SAR) of BMS-681 analogues, a class of potent antagonists targeting the C-C chemokine receptor 2 (CCR2). Understanding these relationships is pivotal for the rational design of novel therapeutics aimed at a spectrum of inflammatory and neurodegenerative diseases. This compound and its analogues have been instrumental in elucidating the therapeutic potential of CCR2 inhibition, a key pathway in the migration of monocytes and macrophages to sites of inflammation.

Core Mechanism of Action: Targeting Chemokine-Mediated Inflammation

This compound is an orthosteric antagonist of CCR2, meaning it binds to the same site as the natural chemokine ligands, such as monocyte chemoattractant protein-1 (MCP-1/CCL2).[1][2] By occupying this pocket, this compound and its analogues prevent the binding of these chemokines, thereby inhibiting the downstream signaling cascade that leads to the migration of monocytes, immature dendritic cells, and certain T-cell subpopulations.[1] This interruption of leukocyte trafficking forms the basis of its therapeutic potential in conditions like atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and cancer.[1]

The binding of this compound to CCR2 has been elucidated at the molecular level, revealing that it stabilizes an inactive conformation of the receptor.[3] Specifically, it engages with several key residues that are critical for the binding and activation by the natural ligand CCL2.[3] By inserting between transmembrane helices I and VII, this compound is thought to disrupt the conformational changes necessary for G-protein coupling and subsequent intracellular signaling.[3]

Structure-Activity Relationship: A Quantitative Overview

The exploration of this compound analogues has revealed critical structural motifs that govern their potency and selectivity for CCR2 and the closely related CCR5. The following tables summarize the quantitative data from key studies on this compound and structurally related compounds developed by Bristol Myers Squibb.

CompoundR GroupCCR2 Binding IC50 (nM)CCR5 Binding IC50 (nM)Monocyte Chemotaxis IC50 (nM)Reference
This compound (BMS-687681) -0.72.40.24[4]
1a (BMS-741672) N-Methyl---[1]
2a N-H9-25 fold less active than 1a--[1]
2d (BMS-753426) tert-Butyl amine---[1]
3 (BMS-813160) -PotentPotent-[5][6]

Table 1: SAR Data for Key this compound Analogues and Related Compounds. Note: Direct comparative IC50 values for all compounds in all assays are not always available in a single publication. The data is compiled from multiple sources to illustrate the SAR trends.

Experimental Protocols

General Synthesis of Trisubstituted Cyclohexylamine (B46788) Core

A key feature of many this compound analogues is the trisubstituted cyclohexylamine scaffold. A generalized synthetic approach to this core is outlined below, based on procedures described for related compounds.[1]

Scheme 1: Simplified Synthesis of a Key Intermediate

G A Starting Material B [Reaction Steps] A->B Reagents and Conditions C Key Intermediate (e.g., (4R)-9b) B->C

Caption: Simplified synthetic workflow to a key intermediate.

  • Step 1: Introduction of Functional Groups: The synthesis often commences with a commercially available cyclohexene (B86901) derivative. A series of reactions, including but not limited to epoxidation, ring-opening, and functional group interconversions, are employed to install the necessary substituents on the cyclohexane (B81311) ring.

  • Step 2: Amine Installation: The amine functionality is typically introduced via reductive amination or through the reduction of an azide (B81097) or a nitrile intermediate. The nature of the N-alkyl substituent can be varied at this stage to explore its impact on activity.[1]

  • Step 3: Coupling Reactions: The final analogues are often assembled through amide bond formation or other coupling reactions, linking the functionalized cyclohexylamine core to various aromatic or heteroaromatic moieties.

CCR2 and CCR5 Binding Assays

The affinity of the synthesized compounds for CCR2 and CCR5 is determined using radioligand binding assays.

Workflow for Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Cell Membranes (expressing CCR2 or CCR5) D Incubation A->D B Radioligand (e.g., [125I]-CCL2) B->D C Test Compound (this compound analogue) C->D E Filtration D->E F Scintillation Counting E->F G IC50 Determination F->G

Caption: Experimental workflow for CCR2/CCR5 binding assays.

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human CCR2 or CCR5.

  • Binding Reaction: The membranes are incubated with a specific radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL2 for CCR2) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Monocyte Chemotaxis Assay

The functional antagonism of the compounds is assessed by their ability to inhibit the migration of monocytes towards a chemokine gradient.

Workflow for Monocyte Chemotaxis Assay

G A Isolate Human Monocytes B Pre-incubate Monocytes with Test Compound A->B C Place Monocytes in Upper Chamber of Transwell Plate B->C E Incubate to Allow Migration C->E D Add Chemoattractant (e.g., CCL2) to Lower Chamber D->E F Quantify Migrated Cells E->F G Calculate IC50 F->G

Caption: Workflow for assessing monocyte chemotaxis inhibition.

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood.

  • Treatment: The monocytes are pre-incubated with various concentrations of the test compound.

  • Migration Setup: The treated cells are placed in the upper chamber of a transwell plate, which is separated from the lower chamber by a porous membrane. The lower chamber contains a solution with a chemoattractant, such as CCL2.

  • Incubation: The plate is incubated to allow the monocytes to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by flow cytometry or microscopy.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the cell migration, is determined.

Signaling Pathway

The binding of a chemokine like CCL2 to CCR2 initiates a signaling cascade that ultimately leads to cell migration. This compound analogues block this pathway at its inception.

CCR2 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_protein G-protein (Gαi, Gβγ) CCR2->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Actin_polym Actin Polymerization Ca_release->Actin_polym PKC->Actin_polym Chemotaxis Chemotaxis Actin_polym->Chemotaxis BMS681 This compound Analogue BMS681->CCR2 Blocks

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound analogues.

Conclusion

The structural activity relationship of this compound analogues underscores the delicate balance of molecular features required for potent and selective antagonism of CCR2. The trisubstituted cyclohexylamine core has proven to be a versatile scaffold, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. The quantitative data and experimental protocols presented herein provide a foundational understanding for researchers in the field, paving the way for the development of next-generation CCR2 antagonists with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing a wide range of inflammatory and immune-mediated diseases.

References

Preclinical Profile of BMS-687681: A Dual CCR2/CCR5 Antagonist in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-687681, also known as Bms-681, is a potent, orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5). Developed by Bristol-Myers Squibb, this investigational compound showed promise in preclinical oncology models by targeting the tumor microenvironment. Despite advancing to Phase I clinical trials for cancer, its development was ultimately discontinued. This guide provides a comprehensive overview of the available preclinical data on BMS-687681, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression and metastasis. A key feature of the TME is the infiltration of various immune cells, some of which can suppress anti-tumor immunity, thereby promoting tumor growth. The chemokine receptors CCR2 and CCR5, and their respective ligands (e.g., CCL2 and CCL5), are pivotal in orchestrating the trafficking of immunosuppressive cell types, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), into the tumor. By simultaneously blocking these two pathways, BMS-687681 was designed to remodel the TME from an immunosuppressive to an immune-active state, potentially enhancing the efficacy of other cancer therapies.

Mechanism of Action

BMS-687681 is an orthosteric antagonist of both CCR2 and CCR5.[1] By binding to these receptors on the surface of immune cells, it inhibits the downstream signaling pathways that mediate chemotaxis, thereby blocking the migration of these cells to the tumor site. The primary mechanism of its anti-cancer activity is the inhibition of the recruitment of immunosuppressive myeloid cells and Tregs into the TME. This reduction in immunosuppressive cells can lead to an increase in the infiltration and activity of effector T cells, which are capable of killing cancer cells.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for BMS-687681 from in vitro preclinical studies.

Table 1: In Vitro Binding and Functional Activity of BMS-687681 [1]

TargetAssay TypeCell Type/SystemIC50 (nM)
CCR2Binding Affinity-0.7
CCR5Binding Affinity-2.4
CCR2Monocyte Chemotaxis-0.24
CCR2CD11b UpregulationWhole Blood4.7
CCR5T-cell Functional AssayHuman T-cells2.3
CCR5CD11b UpregulationWhole Blood4.3

Note: Specific cell lines used in the binding and monocyte chemotaxis assays were not detailed in the available public information.

Signaling Pathway

BMS-687681 inhibits the signaling cascades initiated by the binding of chemokines like CCL2 and CCL5 to their respective receptors, CCR2 and CCR5. This interference prevents the activation of downstream pathways crucial for cell migration and survival.

CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 binds G_protein G-protein Activation CCR2->G_protein CCR5->G_protein BMS681 BMS-687681 BMS681->CCR2 inhibits BMS681->CCR5 inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Chemotaxis Chemotaxis & Cell Migration Downstream->Chemotaxis Recruitment Recruitment of Immunosuppressive Cells (TAMs, Tregs) Chemotaxis->Recruitment TME Immunosuppressive Tumor Microenvironment Recruitment->TME TumorGrowth Tumor Growth & Metastasis TME->TumorGrowth Start Start Isolate_Monocytes Isolate Primary Human Monocytes Start->Isolate_Monocytes Preincubate Pre-incubate Monocytes with BMS-687681 Isolate_Monocytes->Preincubate Setup_Chamber Set up Boyden Chamber (Lower: Chemoattractant, Upper: Cells) Preincubate->Setup_Chamber Incubate Incubate to Allow Cell Migration Setup_Chamber->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Analyze Calculate IC50 for Chemotaxis Inhibition Quantify->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for BMS-681 in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of BMS-681, a potent dual antagonist of C-C chemokine receptor 2 (CCR2) and CCR2, in a mouse model of arthritis. While specific protocols for this compound in arthritis models are not publicly available, this document outlines a representative methodology based on studies with other selective CCR2 antagonists in the widely used collagen-induced arthritis (CIA) mouse model. The provided protocols, data interpretation, and signaling pathway diagrams are intended to serve as a valuable resource for researchers investigating the therapeutic potential of CCR2/CCR5 antagonism in inflammatory arthritis.

Introduction

This compound is an orthosteric antagonist of CCR2 and C-C chemokine receptor 5 (CCR5)[1][2]. These receptors, and their primary ligand CCL2 (also known as MCP-1), play a crucial role in the recruitment of monocytes and other immune cells to sites of inflammation, a key process in the pathogenesis of rheumatoid arthritis and other inflammatory conditions[3]. By blocking the CCL2/CCR2 and CCL5/CCR5 signaling axes, this compound is hypothesized to reduce the influx of inflammatory cells into the synovium, thereby ameliorating the signs and symptoms of arthritis.

This document provides a detailed protocol for evaluating the efficacy of a CCR2 antagonist, as a surrogate for this compound, in a mouse model of collagen-induced arthritis (CIA). It includes procedures for arthritis induction, treatment administration, and various methods for assessing disease progression and treatment response.

Signaling Pathway

The binding of chemokines like CCL2 to CCR2 on the surface of immune cells, such as monocytes and macrophages, activates a cascade of intracellular signaling pathways. These include the JAK/STAT, PI3K/Akt, and MAPK pathways, which ultimately lead to cellular responses like chemotaxis, proliferation, and the production of pro-inflammatory cytokines. This compound, by blocking the initial ligand-receptor interaction, inhibits these downstream events.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates BMS681 This compound BMS681->CCR2 Blocks JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Cellular_Response Cellular Response (Chemotaxis, Cytokine Release, Proliferation) JAK_STAT->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative examples for a selective CCR2 antagonist in a mouse model of arthritis. Researchers should optimize these protocols for their specific experimental conditions and for this compound based on available in-house or future public data.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established and widely used model for studying the pathogenesis of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26G)

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify the bovine type II collagen solution with an equal volume of CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify the bovine type II collagen solution with an equal volume of IFA.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Begin monitoring the mice for signs of arthritis around day 21.

    • Assess and score the severity of arthritis 3-4 times per week.

Preparation and Administration of a CCR2 Antagonist (Representative Protocol)

Materials:

  • CCR2 Antagonist (e.g., RS-504393 as a stand-in for this compound)

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of the CCR2 antagonist in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

    • For example, to achieve a dose of 10 mg/kg in a 25g mouse with a dosing volume of 100 µL, the concentration of the solution would be 2.5 mg/mL.

  • Administration:

    • Administer the prepared solution or vehicle control to the mice via oral gavage once or twice daily.

    • Treatment can be initiated either prophylactically (starting at the time of primary immunization) or therapeutically (starting after the onset of clinical signs of arthritis).

Assessment of Arthritis

a) Clinical Scoring:

  • Visually inspect each paw and assign a score based on the severity of redness and swelling.

  • Scoring System:

    • 0 = No evidence of erythema or swelling

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits

  • The maximum score per mouse is 16.

b) Paw Thickness Measurement:

  • Use a digital caliper to measure the thickness of each hind paw.

  • Measurements should be taken at regular intervals throughout the study.

c) Histological Analysis:

  • At the end of the study, euthanize the mice and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Experimental Workflow

Experimental_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment_Start Treatment Initiation (CCR2 Antagonist or Vehicle) Day21->Treatment_Start Monitoring Ongoing Monitoring: - Clinical Scoring - Paw Thickness Treatment_Start->Monitoring Daily Dosing Endpoint Study Endpoint: - Euthanasia - Histology - Cytokine Analysis Monitoring->Endpoint

References

Application Notes and Protocols for BMS-681: In Vivo Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the proposed in vivo experimental use of BMS-681, a potent orthosteric antagonist of the chemokine receptors CCR2 and CCR5. Due to the limited availability of specific in vivo data for this compound, this document leverages data from analogous CCR2 antagonists to provide representative protocols and dosage guidelines for preclinical cancer research. The provided information is intended to serve as a starting point for researchers designing in vivo efficacy studies.

Introduction

This compound is a small molecule inhibitor targeting CCR2 and CCR5, key chemokine receptors implicated in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tumorigenesis.[1][2] By blocking the CCL2/CCR2 signaling axis, this compound has the potential to modulate the tumor microenvironment, inhibit tumor growth, and reduce metastasis. This document outlines a detailed protocol for in vivo experiments aimed at evaluating the anti-cancer efficacy of CCR2 antagonists, using data from functionally similar molecules as a proxy for this compound.

Mechanism of Action: CCR2 Signaling Pathway

This compound acts as an antagonist at the C-C chemokine receptor type 2 (CCR2). The binding of the chemokine CCL2 (also known as MCP-1) to CCR2 on the surface of immune cells, such as monocytes and macrophages, triggers a signaling cascade that promotes cell migration and infiltration into tissues, including tumors. By blocking this interaction, CCR2 antagonists inhibit the recruitment of these cells, thereby suppressing tumor-associated inflammation and angiogenesis.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (Chemokine) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Signaling CCR2->G_protein Activates BMS681 This compound (Antagonist) BMS681->CCR2 Blocks Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Cellular_Response Cellular Response (Chemotaxis, Migration) Downstream->Cellular_Response

Figure 1: Simplified signaling pathway of CCR2 and the inhibitory action of this compound.

In Vivo Dosage and Administration of CCR2 Antagonists

While specific in vivo dosage and administration data for this compound are not publicly available, the following table summarizes this information for other structurally or functionally similar CCR2 antagonists used in murine cancer models. This data can be used as a reference for designing initial studies with this compound.

Compound NameAnimal ModelCancer TypeDosageAdministration RouteVehicle/FormulationReference
Teijin Compound 1MouseColorectal Cancer Metastasis4 mg/kgIntravenous (i.v.)Not specified[3]
RS 504393MouseBladder CancerNot specifiedNot specifiedNot specified[4]
MK-0812MouseBreast Cancer Lung MetastasisNot specifiedOralNot specified[5]
Auranofin (control)MouseGlioblastoma, NSCLC10-15 mg/kgOral Gavage50% DMSO, 40% PEG300, 10% ethanol[6][7]

Disclaimer: The data presented above is for analogous CCR2 antagonists and should be used as a guide only. The optimal dosage, route, and formulation for this compound must be determined empirically.

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

This protocol describes a general workflow for evaluating the efficacy of a CCR2 antagonist, such as this compound, in a murine xenograft or syngeneic tumor model.

Materials and Reagents
  • This compound (or other CCR2 antagonist)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Cancer cell line (e.g., murine colon carcinoma MC-38 or a human cancer cell line for xenografts)

  • Immunocompetent or immunodeficient mice (e.g., C57BL/6 or NOD/SCID, respectively)

  • Sterile PBS

  • Cell culture medium

  • Trypsin-EDTA

  • Syringes and needles

  • Calipers

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Culture and Preparation B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D F Drug Administration (e.g., Oral Gavage, i.p.) D->F E Preparation of this compound Formulation E->F G Continued Tumor Growth and Body Weight Monitoring F->G H Endpoint: Tumor Excision and Weight Measurement G->H I Tissue Processing for Histology and Biomarker Analysis H->I J Statistical Analysis of Tumor Growth Inhibition H->J

Figure 2: General experimental workflow for an in vivo anti-cancer efficacy study.

Detailed Methodology
  • Tumor Cell Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x Length x Width².

    • Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare the this compound formulation. A suggested starting vehicle is 10% DMSO, 40% PEG300, and 50% sterile saline. The final concentration should be calculated based on the desired dosage and a typical administration volume of 100-200 µL.

    • Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at a predetermined frequency (e.g., daily or twice daily). Based on analogous compounds, a starting dose could be in the range of 1-10 mg/kg.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.

    • At the endpoint, euthanize the mice, excise the tumors, and measure their final weight.

  • Pharmacodynamic and Histological Analysis (Optional):

    • Tumor tissues can be processed for immunohistochemistry to assess the infiltration of immune cells (e.g., F4/80+ macrophages).

    • Blood samples can be collected for pharmacokinetic analysis of this compound concentrations.

Conclusion

While direct in vivo experimental data for this compound is scarce, the information gathered from other CCR2 antagonists provides a solid foundation for designing preclinical studies. Researchers should start with dose-finding and tolerability studies before proceeding to larger efficacy experiments. The protocols and data presented herein offer a valuable resource for initiating in vivo investigations into the therapeutic potential of this compound in oncology.

References

X-ray Crystallography of BMS-681 in Complex with CCR2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methods and data associated with the X-ray crystallographic structure of the human C-C chemokine receptor type 2 (CCR2) in complex with the orthosteric antagonist, BMS-681. The information herein is compiled to assist researchers in understanding the structural basis of CCR2 inhibition and to provide protocols for similar crystallographic studies.

Data Presentation

The following tables summarize the key quantitative data for the binding of this compound to CCR2 and the crystallographic parameters of the complex.

Table 1: Binding Affinity of this compound for CCR2

ParameterValue (nM)Reference
IC500.7[1]
Monocyte Chemotaxis IC500.24[1]

Table 2: Crystallographic Data for the CCR2-BMS-681-CCR2-RA-[R] Ternary Complex

Data Collection
PDB ID5T1A
Space groupP43212
Cell dimensions
a, b, c (Å)85.9, 85.9, 310.4
α, β, γ (°)90, 90, 90
Resolution (Å)50-2.8 (2.9-2.8)
Rmerge0.11 (0.58)
I / σI12.1 (2.5)
Completeness (%)99.9 (100)
Redundancy6.8 (6.8)
Refinement
Resolution (Å)46.5-2.8
No. reflections41,569
Rwork / Rfree0.239 / 0.283
No. atoms
Protein6,560
Ligand100
Water3
B-factors
Protein111.4
Ligand102.3
Water98.9
R.m.s. deviations
Bond lengths (Å)0.003
Bond angles (°)0.6

Values in parentheses are for the highest-resolution shell.

Experimental Protocols

The following protocols are synthesized from published methodologies for the expression, purification, and crystallization of GPCRs, with specific details adapted from the study of the CCR2-BMS-681 complex.

I. Expression of CCR2

Human CCR2 is expressed using a baculovirus expression system in insect cells, a common method for producing sufficient quantities of functional GPCRs for structural studies.

Materials:

  • Spodoptera frugiperda (Sf9) insect cells

  • Baculovirus transfer vector (e.g., pFastBac)

  • Recombinant bacmid DNA

  • Cellfectin II reagent

  • Grace's Insect Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin

  • ESF 921 insect cell culture medium

Protocol:

  • Construct Generation: The human CCR2 gene is cloned into a baculovirus transfer vector. To enhance stability and aid in crystallization, a fusion protein is often created. For the published structure, a T4 lysozyme (B549824) (T4L) was inserted into the third intracellular loop of CCR2 (CCR2-T4L).

  • Bacmid Generation: The CCR2-T4L construct is transformed into DH10Bac E. coli to generate a recombinant bacmid.

  • Transfection of Insect Cells:

    • Plate Sf9 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to attach.

    • Prepare a transfection mixture of bacmid DNA and Cellfectin II reagent in Grace's Insect Medium.

    • Incubate the mixture at room temperature for 30 minutes.

    • Add the transfection mixture to the Sf9 cells and incubate at 27°C for 5 hours.

    • Replace the transfection medium with fresh supplemented Grace's Insect Medium and incubate for 5 days to generate the P0 viral stock.

  • Virus Amplification:

    • Amplify the P0 virus by infecting a larger culture of Sf9 cells to generate a high-titer P1 stock.

    • Further amplify to a P2 stock for large-scale protein expression.

  • Large-Scale Expression:

    • Infect a large-scale suspension culture of Sf9 cells (e.g., 1-2 L) with the P2 baculovirus stock.

    • Harvest the cells by centrifugation 48 hours post-infection.

    • The cell pellet can be stored at -80°C until purification.

II. Purification of the CCR2-BMS-681 Complex

The purification protocol involves solubilizing the receptor from the cell membranes and using affinity chromatography to isolate the CCR2-BMS-681 complex.

Materials:

  • Harvested insect cell pellet

  • Lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, protease inhibitors)

  • Detergent for solubilization (e.g., n-dodecyl-β-D-maltopyranoside, DDM)

  • This compound

  • Affinity resin (e.g., M1 anti-FLAG antibody resin)

  • Wash buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, with this compound)

  • Elution buffer (e.g., wash buffer containing a competing peptide, like the FLAG peptide)

Protocol:

  • Membrane Preparation:

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a Dounce homogenizer or sonication.

    • Centrifuge the lysate at low speed to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing DDM and a saturating concentration of this compound.

    • Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.

    • Centrifuge at high speed to pellet any unsolubilized material.

  • Affinity Chromatography:

    • Incubate the solubilized protein with an affinity resin (e.g., anti-FLAG M1 affinity gel) at 4°C for 2-4 hours.

    • Pack the resin into a chromatography column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the CCR2-BMS-681 complex from the column using an elution buffer containing a competing agent (e.g., FLAG peptide).

  • Size-Exclusion Chromatography (SEC):

    • For further purification and to ensure a homogenous sample, the eluted protein is often subjected to SEC. The protein is loaded onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer containing DDM and this compound.

    • Collect the fractions corresponding to the monomeric CCR2-BMS-681 complex.

    • Concentrate the purified protein to a concentration suitable for crystallization (e.g., 20-50 mg/mL).

III. Crystallization of the CCR2-BMS-681 Complex

The crystallization of membrane proteins is challenging. The lipidic cubic phase (LCP) method is a widely used technique that provides a more native-like environment for crystallization.

Materials:

  • Purified and concentrated CCR2-BMS-681 complex

  • Host lipid (e.g., monoolein)

  • Gas-tight syringes and coupler

  • Crystallization plates (e.g., 96-well glass sandwich plates)

  • Crystallization screen solutions

Protocol:

  • LCP Preparation:

    • Load the purified protein solution and melted monoolein (B16389) into separate gas-tight syringes.

    • Connect the syringes with a coupler and mix the contents by repeatedly passing them between the syringes until a transparent and viscous LCP is formed.

  • Setting up Crystallization Trials:

    • Using a specialized LCP dispensing robot or manually, dispense small boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of a crystallization plate.

    • Overlay each LCP bolus with a larger volume (e.g., 0.8-1 µL) of the precipitant solution from a crystallization screen.

    • Seal the plate to prevent dehydration.

  • Incubation and Crystal Growth:

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Monitor the plates for crystal growth over several days to weeks. The crystals of the CCR2-BMS-681 complex typically appear as small plates.

  • Crystal Harvesting:

    • Crystals are harvested directly from the LCP using micro-loops and flash-cooled in liquid nitrogen for data collection.

IV. X-ray Data Collection and Processing

Protocol:

  • Data Collection:

    • X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.

    • Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.

  • Data Processing:

    • The diffraction images are processed using software packages such as HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.

  • Structure Determination:

    • The structure of the CCR2-BMS-681 complex is solved using molecular replacement, using a known structure of a similar GPCR as a search model.

    • The initial model is then refined against the experimental diffraction data, and the this compound ligand is built into the electron density map.

Visualizations

CCR2 Signaling Pathway

The binding of the natural ligand, CCL2, to CCR2 initiates a cascade of intracellular signaling events. This compound acts as an antagonist, blocking these downstream pathways.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_protein G Protein (Gi/o) CCR2->G_protein activates JAK JAK CCR2->JAK BMS681 This compound BMS681->CCR2 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt STAT STAT JAK->STAT Ca_release Ca2+ Release IP3_DAG->Ca_release Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Transcription Gene Transcription STAT->Gene_Transcription Cell_Migration Cell Migration & Chemotaxis Ca_release->Cell_Migration

Caption: CCR2 signaling is blocked by this compound.

Experimental Workflow for X-ray Crystallography

The following diagram outlines the major steps involved in determining the crystal structure of the CCR2-BMS-681 complex.

Xray_Crystallography_Workflow X-ray Crystallography Workflow of CCR2-BMS-681 Complex Cloning 1. Gene Cloning (CCR2-T4L construct) Expression 2. Protein Expression (Baculovirus/Insect Cells) Cloning->Expression Purification 3. Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Crystallization 4. Crystallization (Lipidic Cubic Phase) Purification->Crystallization Data_Collection 5. X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Determination 6. Structure Determination (Molecular Replacement) Data_Collection->Structure_Determination Refinement 7. Model Refinement & Validation Structure_Determination->Refinement PDB_Deposition 8. PDB Deposition Refinement->PDB_Deposition

Caption: From gene to structure.

References

Probing Receptor Dynamics: A Guide to Live-Cell Imaging of CCR2 Internalization

Author: BenchChem Technical Support Team. Date: December 2025

While Bms-681 is a potent antagonist for the chemokine receptors CCR2 and CCR5, it is not inherently fluorescent and therefore not suitable for direct live-cell imaging of receptor internalization. This document provides a detailed application note and protocol for an alternative and effective method: utilizing a fluorescently labeled antagonist to visualize the internalization of CCR2, a key receptor in inflammatory and immune responses. This approach allows researchers, scientists, and drug development professionals to monitor receptor trafficking in real-time, providing valuable insights into the mechanisms of drug action and disease pathology.

Application Notes

Live-cell imaging is a powerful technique to study the dynamic process of receptor internalization. Upon ligand or antagonist binding, cell surface receptors like CCR2 are often internalized into endosomes, a critical step in signal transduction and receptor regulation. By visualizing this process, researchers can quantify the rate and extent of internalization, screen for compounds that modulate this trafficking, and elucidate the downstream signaling pathways.

This protocol describes the use of a custom-synthesized fluorescent antagonist for CCR2. The principle involves a small molecule antagonist that is chemically conjugated to a bright, photostable fluorophore. When this fluorescent probe binds to CCR2 on the cell surface, its localization can be tracked using fluorescence microscopy. The movement of the fluorescent signal from the plasma membrane to intracellular vesicles is indicative of receptor internalization.

Key Considerations:

  • Choice of Fluorophore: The selection of the fluorophore should be based on the available microscope laser lines and filter sets. It is also crucial to choose a fluorophore with high photostability to withstand repeated laser exposure during time-lapse imaging.

  • Cell Line Selection: The protocol is optimized for cell lines endogenously expressing or engineered to overexpress CCR2. It is essential to validate receptor expression levels prior to imaging experiments.

  • Controls: Appropriate controls are critical for data interpretation. These include using a non-fluorescent antagonist to compete for binding and confirm signal specificity, as well as imaging untreated cells to assess background fluorescence.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from live-cell imaging experiments of CCR2 internalization using a fluorescent antagonist.

Table 1: Fluorescent Antagonist Properties

PropertyValue
Antagonist Core CCR2-specific small molecule
Fluorophore e.g., Tetramethylrhodamine (TAMRA)
Excitation Maximum ~555 nm
Emission Maximum ~580 nm
Optimal Concentration 50 - 200 nM (cell line dependent)
Binding Affinity (Kd) 5 - 20 nM

Table 2: Experimental Parameters for Live-Cell Imaging

ParameterRecommended Setting
Cell Seeding Density 1 x 10^5 cells/well in a 24-well glass-bottom plate
Incubation Time 30 - 60 minutes at 37°C with fluorescent antagonist
Imaging Medium Phenol red-free DMEM with 10% FBS and 25 mM HEPES
Microscope Type Confocal or spinning disk microscope with environmental control
Laser Line 561 nm
Emission Filter 570 - 620 nm
Time-lapse Interval 1 - 5 minutes
Imaging Duration 30 - 120 minutes

Experimental Protocols

I. Cell Preparation
  • Cell Culture: Culture CCR2-expressing cells (e.g., HEK293-CCR2 or THP-1) in appropriate growth medium at 37°C in a 5% CO2 incubator.

  • Seeding: Twenty-four hours before imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

II. Labeling of CCR2 with Fluorescent Antagonist
  • Prepare Labeling Solution: Dilute the fluorescent CCR2 antagonist stock solution in pre-warmed imaging medium to the desired final concentration (e.g., 100 nM).

  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells three times with pre-warmed imaging medium to remove unbound probe.

  • Add Imaging Medium: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.

III. Live-Cell Imaging
  • Microscope Setup:

    • Turn on the microscope, laser lines, and environmental chamber. Set the chamber to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage and bring the cells into focus using brightfield or DIC optics.

  • Image Acquisition:

    • Switch to the fluorescence channel for the chosen fluorophore (e.g., 561 nm excitation).

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Set up a time-lapse acquisition with images taken every 1-5 minutes for a total duration of 30-120 minutes.

    • Begin the time-lapse acquisition.

IV. Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired time-lapse series.

  • Quantification of Internalization:

    • Define regions of interest (ROIs) for individual cells.

    • Measure the fluorescence intensity at the plasma membrane and in the intracellular compartments over time.

    • Calculate the ratio of intracellular to plasma membrane fluorescence as a measure of internalization.

    • Alternatively, count the number of intracellular fluorescent puncta over time.

  • Statistical Analysis: Perform statistical analysis on the quantified data from multiple cells and experiments to determine the significance of any observed changes.

Visualizations

G Signaling Pathway of CCR2 Internalization FA Fluorescent Antagonist Binding Binding FA->Binding CCR2 CCR2 Receptor CCR2->Binding Membrane Plasma Membrane Clathrin Clathrin-Coated Pit Binding->Clathrin Clustering Endosome Early Endosome Clathrin->Endosome Endocytosis Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->CCR2 G Experimental Workflow for Live-Cell Imaging cluster_prep Cell Preparation cluster_label Labeling cluster_image Imaging & Analysis Culture Culture CCR2-expressing cells Seed Seed cells on imaging dish Culture->Seed Prepare Prepare fluorescent antagonist solution Seed->Prepare Wash1 Wash cells with PBS Prepare->Wash1 Label Incubate with probe Wash1->Label Wash2 Wash to remove unbound probe Label->Wash2 Image Acquire time-lapse images Wash2->Image Analyze Quantify internalization Image->Analyze Interpret Interpret results Analyze->Interpret

Application of BMS-681 in a Boyden Chamber Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, such as C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), are pivotal in mediating the migration of monocytes, macrophages, and T-cell subpopulations to sites of inflammation. Their involvement in various inflammatory and neurodegenerative diseases has made them attractive targets for therapeutic intervention. BMS-681 is a potent dual antagonist of CCR2 and CCR5, effectively inhibiting the binding of their cognate chemokines and subsequent cell migration. The Boyden chamber assay is a widely used and robust method for studying chemotaxis, the directed migration of cells in response to a chemical gradient. This application note provides a detailed protocol for utilizing this compound in a Boyden chamber chemotaxis assay to quantify its inhibitory effects on monocyte migration.

Signaling Pathways

The binding of chemokines like CCL2 to CCR2 or CCL3, CCL4, and CCL5 to CCR5, both of which are G protein-coupled receptors (GPCRs), triggers a cascade of intracellular signaling events. This process is initiated by the coupling of the receptor to Gαi proteins, leading to the dissociation of G protein subunits. The activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, is crucial for orchestrating the cytoskeletal rearrangements and cellular machinery required for directed cell movement, or chemotaxis. This compound, as a dual antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events and preventing cell migration.

CCR2_CCR5_Signaling_Pathway CCR2/CCR5 Signaling Pathway in Chemotaxis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL3/4/5 CCL3/4/5 CCR5 CCR5 CCL3/4/5->CCR5 Binds This compound This compound This compound->CCR2 Inhibits This compound->CCR5 Inhibits G_Protein Gαiβγ CCR2->G_Protein Activates CCR5->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK Pathway G_Protein->MAPK Activates Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis Promotes MAPK->Chemotaxis Promotes

Caption: CCR2/CCR5 signaling pathway leading to chemotaxis and its inhibition by this compound.

Data Presentation

The inhibitory effect of this compound on monocyte chemotaxis can be quantified by generating a dose-response curve. The following table provides representative data for the percentage of inhibition of cell migration at various concentrations of this compound, with a known IC50 of 0.24 nM.

This compound Concentration (nM)% Inhibition of Chemotaxis (Mean ± SD)
0.0110.2 ± 2.5
0.0528.7 ± 4.1
0.145.1 ± 3.8
0.24 (IC50) 50.0 ± 5.0
0.568.9 ± 4.5
1.085.3 ± 3.2
5.095.8 ± 2.1
10.098.2 ± 1.5

Experimental Protocols

This section details the methodology for assessing the inhibitory activity of this compound on the chemotaxis of human monocytes towards the chemokine CCL2 using a Boyden chamber assay.

Materials and Reagents
  • Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).

  • Boyden Chamber Apparatus: Multi-well chemotaxis chamber (e.g., 48-well or 96-well).

  • Microporous Membrane: Polycarbonate membrane with a 5 µm pore size.

  • Detection Reagent: Calcein-AM or a similar cell viability stain.

  • Fluorescence Plate Reader.

  • CO2 Incubator: 37°C, 5% CO2.

  • Phosphate-Buffered Saline (PBS).

  • Dimethyl Sulfoxide (DMSO).

Experimental Workflow

Boyden_Chamber_Workflow Boyden Chamber Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis A Prepare cell suspension in assay medium F Add cell suspension pre-incubated with this compound to upper chamber A->F B Prepare serial dilutions of this compound B->F C Prepare CCL2 solution in assay medium D Add CCL2 solution to lower chamber C->D E Place microporous membrane over lower chamber D->E E->F G Incubate chamber at 37°C for 2-4 hours F->G H Remove non-migrated cells from the top of the membrane G->H I Stain migrated cells on the bottom of the membrane with Calcein-AM H->I J Quantify fluorescence using a plate reader I->J K Calculate % inhibition for each this compound concentration J->K L Generate dose-response curve and determine IC50 K->L

Caption: Step-by-step workflow for the Boyden chamber chemotaxis assay with this compound.

Detailed Step-by-Step Protocol
  • Cell Preparation:

    • Culture THP-1 cells or isolate primary human PBMCs according to standard protocols.

    • On the day of the assay, harvest the cells and wash them with PBS.

    • Resuspend the cells in assay medium (RPMI 1640 + 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.01 nM to 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Chemoattractant Preparation:

    • Reconstitute and dilute recombinant human CCL2 in assay medium to a final concentration of 20 nM (approximately 250 ng/mL). This concentration should be optimized for the specific cell type and batch of CCL2 to induce a robust chemotactic response.

  • Assay Setup:

    • Add the CCL2 solution to the lower wells of the Boyden chamber. Include wells with assay medium only as a negative control (to measure random migration).

    • Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

    • In a separate plate, pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add the pre-incubated cell suspension to the upper wells of the Boyden chamber.

  • Incubation:

    • Incubate the assembled Boyden chamber in a humidified incubator at 37°C with 5% CO2 for 2 to 4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Boyden chamber from the incubator.

    • Gently scrape the non-migrated cells from the top surface of the membrane using a cell scraper or cotton swab.

    • To quantify the migrated cells on the bottom of the membrane, a fluorescence-based method using Calcein-AM is recommended for higher throughput and accuracy.

    • Prepare a Calcein-AM staining solution in PBS according to the manufacturer's instructions.

    • Add the Calcein-AM solution to the lower wells and incubate for 30-60 minutes at 37°C to allow the migrated cells to take up the dye.

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings to correct for background and random migration.

    • Calculate the percentage of chemotaxis inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence with inhibitor / Fluorescence without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the chemotactic response) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting
  • High Background Migration:

    • Ensure cells are not overly confluent or stressed before the assay.

    • Optimize the concentration of BSA in the assay medium.

    • Reduce the incubation time.

  • Low Chemotactic Response:

    • Verify the activity of the CCL2.

    • Optimize the concentration of CCL2.

    • Increase the incubation time.

    • Ensure the correct pore size of the membrane is used for the cell type.

  • High Variability Between Replicates:

    • Ensure accurate and consistent pipetting.

    • Avoid introducing air bubbles when setting up the chamber.

    • Ensure a homogenous cell suspension.

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of BMS-681, a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-681 is an orthosteric antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation.[1] The CCL2-CCR2 signaling axis is implicated in a variety of inflammatory and neurodegenerative diseases, as well as in cancer, making it a compelling target for therapeutic intervention. This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, along with protocols for key in vitro characterization assays.

Disclaimer: Publicly available information specifically identifying "this compound" with comprehensive pharmacokinetic and pharmacodynamic data is limited. Therefore, this document utilizes data from closely related Bristol Myers Squibb CCR2 antagonists, referred to as "BMS CCR2 22", "BMS-753426", and "BMS-813160", to provide a representative profile for researchers.

Pharmacodynamic Profile

This compound and its analogs are potent antagonists of the CCR2 receptor, effectively inhibiting the downstream signaling pathways responsible for chemotaxis.

In Vitro Activity

The in vitro potency of this compound and its analogs has been characterized through various functional assays. The following table summarizes the inhibitory concentrations (IC50) for a representative BMS CCR2 antagonist, "BMS CCR2 22".

Assay TypeTargetSpeciesIC50 (nM)
Radioligand BindingCCR2Human5.1
ChemotaxisCCR2Human1
Calcium FluxCCR2Human18

Data is representative of a potent BMS CCR2 antagonist and may not be specific to this compound.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is not publicly available. However, studies on similar BMS CCR2 antagonists, such as BMS-753426 and BMS-813160, provide insights into the expected pharmacokinetic properties of this class of molecules. The following tables summarize preclinical pharmacokinetic parameters for these representative compounds.

Pharmacokinetic Parameters of BMS-753426
SpeciesRouteBioavailability (%)t1/2 (h)
RatOral515.1 (IV)
Cynomolgus MonkeyOral463.2 (IV)
Pharmacokinetic Parameters of BMS-813160
SpeciesClearanceOral Bioavailability
DogLowExcellent
Cynomolgus MonkeyLowExcellent

These data are from related BMS compounds and are intended to be representative of the class.

Signaling Pathway

This compound acts by blocking the binding of the chemokine CCL2 to its receptor CCR2. This G protein-coupled receptor (GPCR) primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. More critically for chemotaxis, the dissociation of the G protein βγ subunits activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway, which are crucial for cell migration, survival, and proliferation.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαiβγ CCR2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP BMS681 This compound BMS681->CCR2 Antagonist CCL2 CCL2 CCL2->CCR2 G_alpha_i->AC Inhibits PI3K PI3K G_beta_gamma->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) G_beta_gamma->MAPK_pathway Akt Akt PI3K->Akt Cell_Response Cell Migration, Survival, Proliferation Akt->Cell_Response MAPK_pathway->Cell_Response Binding_Assay_Workflow start Start prepare_cells Prepare CCR2-expressing cell membranes start->prepare_cells prepare_reagents Prepare radioligand ([125I]-CCL2) and test compound dilutions prepare_cells->prepare_reagents incubation Incubate membranes, radioligand, and test compound prepare_reagents->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration quantification Quantify bound radioactivity using a scintillation counter filtration->quantification analysis Data analysis: Determine IC50 value quantification->analysis end End analysis->end Chemotaxis_Assay_Workflow start Start prepare_cells Prepare monocytic cells (e.g., THP-1 or primary monocytes) start->prepare_cells pre_incubation Pre-incubate cells with test compound (this compound) prepare_cells->pre_incubation setup_chamber Set up chemotaxis chamber: - Lower well: CCL2 (chemoattractant) - Upper well (insert): Pre-incubated cells pre_incubation->setup_chamber incubation Incubate to allow cell migration setup_chamber->incubation quantification Quantify migrated cells in the lower chamber incubation->quantification analysis Data analysis: Determine IC50 value quantification->analysis end End analysis->end

References

Application Notes and Protocols for Studying Macrophage Migration Using BMS-681

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage migration is a fundamental process in immune surveillance, inflammation, and tissue repair. The directed movement of macrophages to sites of injury or infection is primarily mediated by chemokine signaling pathways. Among these, the C-C motif chemokine ligand 2 (CCL2) and its receptor, C-C chemokine receptor 2 (CCR2), play a pivotal role in recruiting monocytes and macrophages. Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and cancer.

BMS-681 is a potent and selective antagonist of CCR2.[1] By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling cascades that lead to macrophage chemotaxis. This makes this compound a valuable pharmacological tool for studying the role of the CCL2/CCR2 axis in macrophage biology and for investigating the therapeutic potential of CCR2 inhibition. These application notes provide detailed protocols for utilizing this compound to study macrophage migration in vitro.

Principle of Action

This compound is an orthosteric antagonist of CCR2, meaning it binds to the same site as the natural ligand, CCL2.[1] This competitive inhibition prevents the conformational changes in CCR2 that are necessary to initiate intracellular signaling. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates Gαi proteins, leading to the activation of downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for orchestrating the cytoskeletal rearrangements and adhesive dynamics required for cell migration. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream events, resulting in the inhibition of macrophage migration towards a CCL2 gradient.

Quantitative Data Summary

The inhibitory activity of this compound and similar CCR2 antagonists on macrophage migration can be quantified using in vitro chemotaxis assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of an antagonist.

CompoundAssay TypeTargetIC50 (nM)
This compound Binding AssayCCR20.7
Binding AssayCCR52.4
BMS CCR2 22 Chemotaxis AssayCCR21
Calcium Flux AssayCCR218
Binding AssayCCR25.1

Note: Data for BMS CCR2 22, a closely related and potent CCR2 antagonist, is included to provide further context on the expected potency in functional assays.[2]

Signaling Pathway Diagram

The following diagram illustrates the CCL2/CCR2 signaling pathway and the point of inhibition by this compound.

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds BMS681 This compound BMS681->CCR2 Blocks G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt Migration Macrophage Migration Akt->Migration MAPK->Migration

Caption: CCL2/CCR2 signaling pathway and inhibition by this compound.

Experimental Protocols

Macrophage Isolation and Culture

Objective: To obtain primary macrophages or a macrophage-like cell line for use in migration assays.

Materials:

  • Primary Macrophages:

    • Murine bone marrow or peritoneal exudate cells

    • RPMI-1640 medium with L-glutamine

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Macrophage Colony-Stimulating Factor (M-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Cell Lines:

    • RAW 264.7 or J774A.1 (murine macrophage-like cell lines)

    • THP-1 (human monocytic cell line) - requires differentiation to a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA).

    • Appropriate culture medium and supplements as recommended by the supplier.

Protocol for Murine Bone Marrow-Derived Macrophages (BMDMs):

  • Isolate bone marrow from the femurs and tibias of mice.

  • Create a single-cell suspension by flushing the bone marrow with RPMI-1640.

  • Lyse red blood cells using an ACK lysis buffer.

  • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.

  • Incubate at 37°C in a 5% CO2 incubator.

  • After 3-4 days, add fresh medium with M-CSF.

  • By day 7, the cells will have differentiated into a homogenous population of adherent macrophages.

Transwell Migration (Boyden Chamber) Assay

Objective: To quantify the chemotactic response of macrophages to a CCL2 gradient and assess the inhibitory effect of this compound.

Experimental Workflow Diagram:

Transwell_Workflow A 1. Prepare Macrophage Suspension B 2. Pre-incubate cells with This compound or Vehicle A->B D 4. Add Cell Suspension to Upper Chamber (Insert) B->D C 3. Add CCL2 to Lower Chamber C->D E 5. Incubate (3-6 hours) D->E F 6. Remove Non-migrated Cells E->F G 7. Stain and Quantify Migrated Cells F->G

Caption: Workflow for the Transwell macrophage migration assay.

Materials:

  • Transwell inserts (5 µm or 8 µm pore size for macrophages) for 24-well plates.

  • Differentiated macrophages (e.g., BMDMs) or a macrophage cell line.

  • Chemotaxis medium: RPMI-1640 with 0.1% - 0.5% Bovine Serum Albumin (BSA).

  • Recombinant murine or human CCL2.

  • This compound (dissolved in DMSO, then diluted in medium).

  • Staining solution (e.g., DAPI, Giemsa, or a fluorescent dye like Calcein-AM).

  • Cotton swabs.

  • Microscope for imaging and quantification.

Protocol:

  • Cell Preparation:

    • Harvest macrophages and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

    • Starve the cells in low-serum medium for 2-4 hours prior to the assay if necessary.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of this compound in chemotaxis medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing CCL2 (e.g., 10-100 ng/mL) to the lower wells of a 24-well plate.

    • For negative controls, add chemotaxis medium without CCL2.

    • In a separate plate or tube, pre-incubate the macrophage suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-6 hours. The optimal incubation time may need to be determined empirically.

  • Quantification:

    • Carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

    • Fix the migrated cells on the underside of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the cells with a suitable dye (e.g., DAPI for 10 minutes).

    • Wash the inserts with PBS.

    • Image the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each condition.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells with vehicle)] x 100

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value from the dose-response curve.

Expected Results: Treatment with this compound is expected to cause a dose-dependent inhibition of CCL2-induced macrophage migration. The IC50 value should be in the low nanomolar range, consistent with its high affinity for CCR2.

Troubleshooting

  • High background migration (in the absence of CCL2):

    • Ensure cells are properly washed and resuspended in low-serum or serum-free medium.

    • Check for other potential chemoattractants in the medium.

  • Low migration in response to CCL2:

    • Optimize the concentration of CCL2.

    • Verify the bioactivity of the recombinant CCL2.

    • Ensure the pore size of the Transwell insert is appropriate for the cells being used.

    • Increase the incubation time.

  • High variability between replicates:

    • Ensure a homogenous cell suspension.

    • Be careful not to introduce bubbles when plating cells and reagents.

    • Standardize the procedure for removing non-migrated cells.

Conclusion

This compound is a powerful tool for investigating the role of the CCL2/CCR2 signaling axis in macrophage migration. The protocols provided herein offer a framework for conducting in vitro chemotaxis assays to characterize the inhibitory effects of this compound. By carefully controlling experimental conditions and employing robust quantification methods, researchers can gain valuable insights into the mechanisms of macrophage recruitment and the therapeutic potential of targeting this critical pathway.

References

Troubleshooting & Optimization

Troubleshooting Bms-681 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of BMS-681 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: I've received this compound as a solid. How should I prepare it for my in vitro experiments?

A1: this compound is a hydrophobic small molecule with poor solubility in aqueous solutions. Therefore, a stock solution should first be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Q2: What is the recommended concentration for a this compound stock solution in DMSO?

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds. It occurs because the compound's solubility limit is exceeded as the highly solubilizing DMSO is diluted into the aqueous environment. Here are several troubleshooting steps:

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions of your DMSO stock in your aqueous buffer. This gradual reduction in solvent strength can help keep the compound in solution.

  • Pre-warm Your Solutions: Warming your aqueous buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Consider Co-solvents or Excipients: If precipitation persists, you may need to explore more complex formulations. The use of co-solvents like polyethylene (B3416737) glycol (PEG) or excipients such as cyclodextrins can enhance the aqueous solubility of hydrophobic compounds. However, these should be tested for compatibility with your specific experimental system.

Q4: How should I store my this compound stock solution?

A4: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide

This guide addresses the primary issue of this compound precipitation in aqueous solutions.

Problem: this compound precipitates out of solution during dilution for an experiment.

Logical Troubleshooting Workflow

G start Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration. check_dmso->reduce_dmso No serial_dilution Implement serial or gradient dilution. check_dmso->serial_dilution Yes reduce_dmso->serial_dilution prewarm Pre-warm aqueous buffer to 37°C. serial_dilution->prewarm solubility_test Determine kinetic solubility. prewarm->solubility_test formulation Consider co-solvents (e.g., PEG) or excipients (e.g., cyclodextrin). solubility_test->formulation Precipitation Persists end Solution Stable solubility_test->end Precipitation Resolved formulation->end

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 491.59 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 491.59 g/mol * (1000 mg / 1 g) = 4.92 mg

  • Weigh out the calculated amount of this compound powder and place it in a microcentrifuge tube.

  • Add the calculated volume of DMSO (e.g., 1 mL) to the tube.

  • Vortex the solution thoroughly for several minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, sonicate the tube for 5-10 minutes or warm it briefly in a 37°C water bath, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of a this compound Working Solution for in vitro Assays

Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous DMSO

  • Cell culture medium or aqueous buffer (pre-warmed to 37°C)

Procedure:

  • Prepare an Intermediate Dilution (100 µM):

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a 1:100 dilution of the stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. This will result in a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.

  • Prepare the Final Working Solution (1 µM):

    • Perform a 1:100 dilution of the 100 µM intermediate solution into the final volume of pre-warmed cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

    • The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.

Note: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Data Presentation

Table 1: Recommended Solvent Concentrations for this compound Formulations

Solvent/ExcipientRecommended Starting ConcentrationMaximum Recommended Concentration in Cell CultureNotes
DMSO10-50 mM (Stock Solution)< 0.5% (Final Working Solution)Primary solvent for stock preparation.
PEG300As needed for co-solvent formulationVaries; must be empirically determinedCan be used to improve solubility in aqueous solutions for in vivo studies.
Tween 80As needed for formulationVaries; must be empirically determinedA surfactant that can aid in solubilization.

Signaling Pathway

This compound is an antagonist of the C-C chemokine receptor 2 (CCR2) and CCR5. The binding of the chemokine ligand CCL2 (also known as MCP-1) to CCR2 activates downstream signaling pathways that are involved in monocyte and macrophage recruitment during inflammation.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 BMS681 This compound BMS681->CCR2 Antagonist G_Protein G-protein (Gi) CCR2->G_Protein activates PI3K PI3K G_Protein->PI3K MAPK MAPK (e.g., ERK) G_Protein->MAPK AKT Akt PI3K->AKT Cellular_Response Cellular Responses: - Chemotaxis - Proliferation - Survival AKT->Cellular_Response MAPK->Cellular_Response

Caption: The CCR2 signaling pathway and the inhibitory action of this compound.

Potential off-target effects of Bms-681 in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of Bms-681 in primary cells. This compound is a potent dual antagonist of the chemokine receptors CCR2 and CCR5.[1][2] Understanding its selectivity and potential for off-target interactions is crucial for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orthosteric antagonist of the G protein-coupled receptors (GPCRs) CCR2 and CCR5.[1][3] It binds to these receptors and blocks the binding of their native chemokine ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5).[4][5] This inhibition prevents the downstream signaling cascades that lead to the migration of monocytes, macrophages, and T-cells to sites of inflammation.[3][4]

Q2: What are the potential off-target effects of a GPCR antagonist like this compound?

A2: Off-target effects of GPCR antagonists can arise from several factors. Due to structural similarities among GPCRs, an antagonist might bind to other receptors, leading to unintended biological consequences.[6][7] These off-target interactions can result in misleading experimental outcomes and potential cellular toxicity.[6] It is also important to consider that inhibiting the primary target can lead to compensatory changes in other signaling pathways.

Q3: How selective is this compound for CCR2 and CCR5?

A3: this compound is reported to be a potent and selective dual antagonist of CCR2 and CCR5.[1] A related clinical candidate, BMS-813160, from the same chemical series, was found to be inactive against a broad panel of other GPCRs, suggesting a high degree of selectivity for this class of compounds.[4][5] However, comprehensive selectivity data for this compound against a wide range of receptors is not publicly available. Therefore, it is recommended to empirically determine its selectivity profile in the context of your specific primary cell system.

Q4: How can I experimentally assess the potential off-target effects of this compound in my primary cell experiments?

A4: A multi-faceted approach is recommended. Initially, a broad screen against a panel of recombinant GPCRs can provide an overview of potential off-target binding.[7] In your primary cells, you can use functional assays that measure downstream signaling events common to many GPCRs, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, in response to this compound alone. Furthermore, comparing the phenotypic effects of this compound with those of structurally different CCR2/CCR5 antagonists or with genetic knockdown of CCR2 and CCR5 can help to distinguish on-target from off-target effects.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected or inconsistent cellular phenotype observed with this compound treatment. Off-target effects: this compound may be interacting with other receptors in your primary cells.1. Validate with a structurally unrelated CCR2/CCR5 antagonist: If a different antagonist produces the same phenotype, it is more likely an on-target effect. 2. Use siRNA/shRNA to knockdown CCR2 and CCR5: If the phenotype is lost after knockdown, it confirms an on-target effect. 3. Perform a dose-response curve: Off-target effects often occur at higher concentrations. Determine the minimal effective concentration for on-target activity.
Cell type-specific expression of off-target receptors: The primary cells you are using may express receptors that are not present in common cell lines.1. Characterize GPCR expression in your primary cells: Use techniques like RNA-seq or qPCR to identify other GPCRs that could be potential off-targets.
High levels of cytotoxicity observed at concentrations intended to inhibit CCR2/CCR5. Off-target toxicity: this compound may be affecting pathways essential for cell survival.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations. 2. Lower the concentration of this compound: Use the lowest concentration that effectively blocks CCR2/CCR5 signaling in your functional assays.
Discrepancy between binding affinity (IC50) and functional activity (EC50). Assay-dependent factors: Differences in experimental conditions between binding and functional assays can lead to varied results.1. Optimize your functional assay: Ensure that the assay conditions (e.g., cell density, ligand concentration, incubation time) are optimized for your primary cells. 2. Consider receptor reserve: Primary cells may have a high density of CCR2/CCR5, leading to a discrepancy between binding and functional data.

Data Presentation

Table 1: Reported Potency of this compound

Target Assay Type Species IC50 (nM) Reference
CCR2BindingHuman0.7[1]
CCR5BindingHuman2.4[1]
CCR2Monocyte ChemotaxisHuman0.24[1]
CCR2CD11b Upregulation (Whole Blood)Human4.7[1]
CCR5T-cell ChemotaxisHuman2.3[1]
CCR5CD11b Upregulation (Whole Blood)Human4.3[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Interactions

This protocol is designed to assess the ability of this compound to displace a radiolabeled ligand from a non-target GPCR expressed in primary cell membranes.

Materials:

  • Primary cells of interest

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radiolabeled ligand for the potential off-target GPCR

  • Unlabeled this compound

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Method:

  • Prepare cell membranes from your primary cells.

  • In a 96-well plate, add increasing concentrations of unlabeled this compound.

  • Add a constant concentration of the radiolabeled ligand to each well.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 of this compound for the off-target receptor.

Protocol 2: Calcium Mobilization Assay to Assess Functional Off-Target Effects

This protocol measures changes in intracellular calcium concentration in response to this compound, which can indicate off-target activation or inhibition of Gq-coupled GPCRs.

Materials:

  • Primary cells of interest

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • Known agonist for a suspected off-target Gq-coupled GPCR

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescent plate reader with an injection port

Method:

  • Seed primary cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • To test for agonist activity, inject this compound at various concentrations and monitor for an increase in fluorescence.

  • To test for antagonist activity, pre-incubate the cells with this compound for a specified time.

  • Inject a known agonist for a suspected off-target Gq-coupled GPCR and monitor the fluorescence response.

  • Analyze the data to determine if this compound elicits a calcium response on its own or inhibits the response to a known agonist.

Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds Bms681 This compound Bms681->CCR2 Blocks G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Migration Cell Migration Ca_release->Migration PKC->Migration

Caption: Intended signaling pathway of this compound at the CCR2 receptor.

Off_Target_Workflow start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response structurally_unrelated Test Structurally Unrelated CCR2/CCR5 Antagonist dose_response->structurally_unrelated knockdown Genetic Knockdown of CCR2 and CCR5 structurally_unrelated->knockdown off_target_screen Broad GPCR Off-Target Screen (Binding or Functional) knockdown->off_target_screen Phenotype Persists on_target Conclusion: On-Target Effect knockdown->on_target Phenotype Lost off_target Conclusion: Potential Off-Target Effect off_target_screen->off_target

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic start Unexpected Result with this compound? is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent replicated_by_other_antagonist Replicated with structurally different CCR2/CCR5 antagonist? is_dose_dependent->replicated_by_other_antagonist Yes investigate_assay Investigate Assay Conditions is_dose_dependent->investigate_assay No lost_with_knockdown Effect lost with CCR2/CCR5 knockdown? replicated_by_other_antagonist->lost_with_knockdown Yes conclusion_off_target Potential Off-Target replicated_by_other_antagonist->conclusion_off_target No conclusion_on_target Likely On-Target lost_with_knockdown->conclusion_on_target Yes lost_with_knockdown->conclusion_off_target No

Caption: Troubleshooting logic for experimental outcomes with this compound.

References

Bms-681 batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential issues related to batch-to-batch variability and quality control when working with BMS-681, a dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). Consistent product quality is paramount for reproducible and reliable experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule that acts as an orthosteric antagonist for two chemokine receptors: CCR2 and CCR5.[1][2] By binding to these receptors, it blocks the downstream signaling pathways initiated by their respective chemokine ligands (e.g., CCL2 for CCR2 and CCL5 for CCR5). This inhibition of chemokine signaling disrupts the migration of various immune cells, such as monocytes and T-cell subpopulations, to sites of inflammation.[1][2] This mechanism of action makes this compound a valuable tool for studying and potentially treating a range of inflammatory and neurodegenerative diseases, as well as certain types of cancer.

Q2: What are the primary signaling pathways affected by this compound?

A2: this compound, by antagonizing CCR2 and CCR5, inhibits G-protein coupled receptor (GPCR) signaling. Upon chemokine binding, these receptors typically activate intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. The blockade of CCR2 and CCR5 by this compound primarily interferes with the activation of pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the JAK/STAT pathway, and the Mitogen-activated protein kinase (MAPK) pathway. The specific downstream effects can vary depending on the cell type and the specific chemokine ligand involved.

Q3: We are observing inconsistent IC50 values for this compound between experiments. Could this be due to batch-to-batch variability?

A3: Yes, inconsistent IC50 values are a potential indicator of batch-to-batch variability. Several factors related to the quality of the this compound batch can contribute to this, including:

  • Purity: The presence of impurities can interfere with the assay, potentially leading to an overestimation or underestimation of the IC50 value.

  • Potency: Different batches may have slight variations in their intrinsic biological activity.

  • Solubility: Poor or inconsistent solubility of the compound can lead to inaccurate concentrations in your assay, directly impacting the dose-response curve.

  • Stability: Degradation of the compound over time or under certain storage conditions can reduce its effective concentration.

It is crucial to ensure that each new batch of this compound is properly qualified before use in critical experiments. Refer to the Quality Control section for recommended assays.

Q4: How should I prepare and store this compound to ensure its stability?

A4: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of this compound in aqueous cell culture media may be limited, so it is advisable to prepare working dilutions fresh for each experiment.

Quality Control for this compound Batches

To ensure the reliability and reproducibility of your experimental results, it is essential to perform quality control checks on each new batch of this compound. The following table summarizes key quality control assays and their recommended acceptance criteria.

Parameter Method Acceptance Criteria Potential Impact of Out-of-Specification Results
Identity LC-MS, ¹H-NMRMatches reference spectrumIncorrect compound will lead to meaningless results.
Purity HPLC-UV≥ 98%Impurities can have off-target effects or interfere with the assay, leading to inaccurate potency determination.
Potency (IC50) Cell-based functional assay (e.g., Chemotaxis assay)Within ± 2-fold of the reference standard IC50A significant shift in IC50 indicates a difference in biological activity, affecting dose selection and interpretation of results.
Solubility Visual inspection and/or nephelometryClear solution at the desired concentration in the chosen solventPoor solubility leads to inaccurate dosing and can cause precipitation in assays, leading to artifacts.
Residual Solvents GC-MSWithin ICH limitsHigh levels of residual solvents can be toxic to cells and interfere with assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on problems potentially linked to batch-to-batch variability.

Observed Problem Potential Cause (Batch-Related) Recommended Troubleshooting Steps
Higher than expected IC50 value (lower potency) 1. Degraded Compound: The batch may have degraded due to improper storage or handling. 2. Lower Purity: The actual concentration of the active compound is lower than stated due to the presence of non-active impurities.1. Perform a purity analysis (HPLC) on the current batch and compare it to the certificate of analysis. 2. Test a fresh, unopened vial from the same or a different batch. 3. Re-qualify the potency of the batch using a validated functional assay against a known reference standard.
Lower than expected IC50 value (higher potency) 1. Presence of a More Potent Impurity: The batch may be contaminated with a related compound that has a higher affinity for CCR2/CCR5.1. Analyze the impurity profile of the batch using LC-MS to identify any unexpected peaks. 2. If possible, test the activity of any identified major impurities.
High variability between replicate wells 1. Poor Solubility: The compound is not fully dissolved, leading to uneven distribution in the assay plate.1. Visually inspect the stock and working solutions for any precipitate. 2. Prepare fresh dilutions and ensure complete dissolution before adding to the assay plate. Consider brief sonication if necessary. 3. Evaluate the solubility of the batch in the assay medium at the highest concentration used.
Unexpected cellular toxicity 1. Presence of a Toxic Impurity: The batch may contain a cytotoxic impurity from the synthesis process. 2. High Levels of Residual Solvents: Solvents used in the final purification steps may not have been adequately removed.1. Review the impurity profile on the certificate of analysis. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the this compound batch in the absence of the chemokine stimulus to assess baseline toxicity. 3. Request a new batch with a detailed certificate of analysis for residual solvents.
No inhibition observed at expected concentrations 1. Incorrect Compound: The batch may not be this compound. 2. Complete Degradation: The compound has completely lost its activity.1. Confirm the identity of the compound using LC-MS. 2. Test a new, qualified batch of this compound.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Potency Determination by Chemotaxis Assay

Methodology:

  • Cells: Use a cell line that expresses CCR2 or CCR5 (e.g., THP-1 cells for CCR2).

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemoattractant: Recombinant human CCL2 (for CCR2) or CCL5 (for CCR5) at a concentration that induces sub-maximal migration (typically determined by a prior dose-response experiment).

  • Procedure: a. Seed cells in the upper chamber of a transwell plate (e.g., 8 µm pore size for monocytes). b. Add assay medium containing the chemoattractant and varying concentrations of this compound to the lower chamber. c. Incubate for 2-4 hours at 37°C in a CO2 incubator. d. Quantify the number of migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

BMS-681_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds BMS681 This compound CCR2 CCR2 BMS681->CCR2 Blocks BMS681->CCR5 Blocks G_protein G-protein Activation CCR2->G_protein CCR5->G_protein Signaling Downstream Signaling (PI3K/Akt, JAK/STAT, MAPK) G_protein->Signaling Cell_Response Cellular Response (Migration, Proliferation) Signaling->Cell_Response

Caption: Mechanism of action of this compound as a dual CCR2/CCR5 antagonist.

QC_Workflow_for_this compound CoA_Review Review Certificate of Analysis QC_Testing Perform In-House QC Testing CoA_Review->QC_Testing Identity Identity (LC-MS) QC_Testing->Identity Purity Purity (HPLC) QC_Testing->Purity Potency Potency (Functional Assay) QC_Testing->Potency Decision Batch Meets Specifications? Potency->Decision Release Release for Experimental Use Decision->Release Yes Quarantine Quarantine and Contact Supplier Decision->Quarantine No

Caption: Quality control workflow for new batches of this compound.

Troubleshooting_Logic Check_Assay Review Assay Protocol and Execution Assay_OK Assay Performed Correctly? Check_Assay->Assay_OK Re-run_Assay Re-run Assay with Controls Assay_OK->Re-run_Assay No Investigate_Batch Investigate this compound Batch Variability Assay_OK->Investigate_Batch Yes Test_New_Batch Test a Different Batch Investigate_Batch->Test_New_Batch QC_Current_Batch Perform QC on Current Batch (Purity, Potency) Investigate_Batch->QC_Current_Batch Contact_Support Contact Technical Support Test_New_Batch->Contact_Support QC_Current_Batch->Contact_Support

References

Technical Support Center: BMS-681 and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the small molecule BMS-681 in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a synthetic organic small molecule that functions as an orthosteric antagonist of the CC chemokine receptors 2 (CCR2) and 5 (CCR5).[1][2][3] By binding to these receptors, it blocks the binding of their natural chemokine ligands. This inhibition of chemokine binding can modulate inflammatory and neurodegenerative responses, as it prevents the migration of monocytes, immature dendritic cells, and T-cell subpopulations.[4] This mechanism of action makes it a compound of interest for studying and potentially treating diseases such as atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and cancer.[4]

Q2: Can small molecules like this compound interfere with fluorescent assays?

A: Yes, small molecules, particularly those used in high-throughput screening libraries, can interfere with fluorescence-based assays.[5][6][7] This interference can lead to false-positive or false-negative results, making it crucial to identify and mitigate these effects early in the drug discovery process.[5][7][8]

Q3: What are the common mechanisms of small molecule interference in fluorescent assays?

A: The two primary mechanisms of interference are:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelengths used for detection in the assay. This can lead to an artificially high signal, potentially masking a true negative result or being misinterpreted as a positive one.[5][9] The presence of conjugated aromatic systems in a molecule's structure can contribute to its fluorescent properties.[5]

  • Fluorescence Quenching: The compound can absorb the excitation light intended for the assay's fluorophore or the light emitted by it.[5][9] This "inner filter effect" reduces the detected signal and can lead to false-negative results.[6][9]

Other potential interference mechanisms include the formation of colloidal aggregates that can denature proteins and chemical reactivity with assay components.[8][9]

Q4: Are there general strategies to minimize interference from test compounds?

A: Yes, several strategies can be employed:

  • Assay Design: Select fluorophores with excitation and emission spectra that are less likely to overlap with the potential fluorescence of library compounds. Red-shifted fluorophores are often a good choice as fewer compounds tend to fluoresce at higher wavelengths.[10][11]

  • Control Experiments: Always include proper controls, such as wells containing the compound alone (to measure autofluorescence) and wells with all assay components except the target (to assess background signal).

  • Counter-screens and Orthogonal Assays: Use alternative detection methods that are not based on fluorescence to confirm initial hits.[5][7] This helps to distinguish true biological activity from assay artifacts.

Troubleshooting Guides

Problem 1: High background fluorescence is observed in wells treated with this compound.

  • Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of your assay.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.

    • Measure Fluorescence: Read the plate using the same filter set as your main experiment.

    • Analyze Data: If you observe a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent under your assay conditions.

Problem 2: The fluorescent signal decreases in the presence of this compound, suggesting inhibition, but the dose-response curve is unusually steep or inconsistent.

  • Possible Cause: this compound may be quenching the fluorescent signal of your probe or forming aggregates.

  • Troubleshooting Steps:

    • Perform a Quenching Assay: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal indicates quenching.

    • Test for Aggregation: Repeat the primary assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[9] If the apparent inhibitory activity of this compound is significantly reduced, it suggests that the compound may be forming aggregates that interfere with the assay.

Quantitative Data Summary

Table 1: Troubleshooting Compound Interference in Fluorescent Assays

Interference Type Symptom Control Experiment Expected Outcome of Control Mitigation Strategy
Autofluorescence Increased signal in a dose-dependent manner, even without the biological target.[9]Compound in buffer alone.Concentration-dependent increase in fluorescence.Subtract compound fluorescence from assay wells; use a fluorophore with a different spectral window.
Fluorescence Quenching Decreased signal that may be misinterpreted as target inhibition.[5]Compound with fluorescent probe (no target).Concentration-dependent decrease in fluorescence.Use a different fluorescent probe; switch to a non-fluorescence-based assay format (orthogonal assay).
Colloidal Aggregation Steep, non-sigmoidal dose-response curve; high variability.[9]Primary assay + 0.01% non-ionic detergent.Reduced or eliminated inhibitory activity.Add low-level detergent to the assay buffer; confirm hits with orthogonal assays.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer to match the final concentrations used in the primary experiment.

  • Dispense the dilutions into the wells of a microplate.

  • Include buffer-only wells as a negative control.

  • Read the plate using the same fluorescence plate reader and filter settings (excitation and emission wavelengths) as the primary assay.

  • Analyze the data: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal indicates autofluorescence.

Protocol 2: Orthogonal Assay Confirmation for CCR2 Antagonism

To confirm that the observed activity of this compound is due to its interaction with CCR2 and not an artifact of the primary fluorescence assay, a label-free orthogonal assay, such as a radioligand binding assay, can be performed.

  • Prepare cell membranes from a cell line overexpressing human CCR2.

  • Incubate the membranes with a known CCR2 radioligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of this compound.

  • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a gamma counter.

  • Analyze the data: A concentration-dependent decrease in radioactivity indicates that this compound is displacing the radioligand from the receptor, confirming its binding activity.

Visualizations

G cluster_membrane Cell Membrane CCR2 CCR2 G_protein G Protein Signaling CCR2->G_protein Activates CCL2 CCL2 (Chemokine) CCL2->CCR2 Binds BMS681 This compound BMS681->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_protein->Downstream Cell_Migration Cell Migration Downstream->Cell_Migration

Caption: Signaling pathway of CCR2 and the inhibitory action of this compound.

G Start Start: Suspected Assay Interference Check_Autofluorescence Run Compound-Only Control Start->Check_Autofluorescence Is_Autofluorescent Is Compound Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Check_Quenching Run Quenching Assay Is_Autofluorescent->Check_Quenching No End_Artifact Result is Likely an Artifact Is_Autofluorescent->End_Artifact Yes Is_Quenching Is Compound a Quencher? Check_Quenching->Is_Quenching Check_Aggregation Run Assay with Detergent Is_Quenching->Check_Aggregation No Is_Quenching->End_Artifact Yes Is_Aggregator Is Compound an Aggregator? Check_Aggregation->Is_Aggregator Orthogonal_Assay Perform Orthogonal Assay Is_Aggregator->Orthogonal_Assay No Is_Aggregator->End_Artifact Yes End_True_Hit Result is Likely a True Hit Orthogonal_Assay->End_True_Hit

Caption: Troubleshooting workflow for small molecule interference in fluorescent assays.

References

Validation & Comparative

Bms-681: A Comparative Analysis of a Dual CCR2/CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of Bms-681 in Targeting CCR2 and CCR5

In the landscape of therapeutic agents targeting inflammatory diseases and HIV, dual antagonists of the chemokine receptors CCR2 and CCR5 have garnered significant attention. This compound (also known as BMS-687681) has emerged as a potent, orally bioavailable dual antagonist of both these receptors.[1][2] This guide provides a comprehensive comparison of this compound with other notable CCR2 and CCR5 antagonists, supported by experimental data to validate its specificity.

Comparative Antagonist Profile

The following table summarizes the in vitro potency of this compound and other key antagonists against CCR2 and CCR5. The data, presented as IC50 and Ki values, are collated from various studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

CompoundTarget(s)Assay TypeSpeciesIC50 (nM)Ki (nM)Reference(s)
This compound CCR2/CCR5BindingHuman0.7 (CCR2), 2.4 (CCR5)[1]
Monocyte ChemotaxisHuman0.24 (CCR2)[1]
T-cell ChemotaxisHuman2.3 (CCR5)[1]
CD11b Upregulation (Whole Blood)Human4.7 (CCR2), 4.3 (CCR5)[1]
BMS-813160 CCR2/CCR5BindingHuman6.2 (CCR2), 3.6 (CCR5)[3][4]
Chemotaxis (CTX)Human0.8 (CCR2), 1.1 (CCR5)[3]
CD11b UpregulationHuman4.8 (CCR2), 5.7 (CCR5)[3]
Cenicriviroc (B192934) (TAK-652) CCR2/CCR5Antiviral (HIV-1)EC50: 0.03-0.98[5][6][7]
TAK-779 CCR5/CCR2Binding12 (CCR2)[8]
Maraviroc CCR5Binding (MIP-1β)IC50: 2[9]
Binding (CCL3)IC50: 3.3[9]
Binding (CCL4)IC50: 7.2[9]
Binding (CCL5)IC50: 5.2[9]
BindingKd: 0.18 ± 0.02[10]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. EC50: Half-maximal effective concentration. Lower values indicate higher potency.

Experimental Methodologies

The validation of antagonist specificity relies on a variety of in vitro assays. Below are detailed protocols for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To quantify the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from CCR2 or CCR5.

General Protocol:

  • Cell Culture: Use cell lines stably expressing high levels of human CCR2 or CCR5.

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptors through centrifugation.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled chemokine ligand (e.g., [125I]-CCL2 for CCR2 or [125I]-CCL5 for CCR5) in the presence of varying concentrations of the unlabeled antagonist.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Chemotaxis Assays

Chemotaxis assays measure the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Objective: To assess the functional antagonism of a compound on CCR2- or CCR5-mediated cell migration.

General Protocol:

  • Cell Preparation: Isolate primary cells or use cell lines that endogenously express CCR2 (e.g., human monocytes) or CCR5 (e.g., activated T-cells).

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Place the chemoattractant (e.g., CCL2 for CCR2 or CCL5 for CCR5) in the lower chamber.

  • Treatment: Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) before adding them to the upper chamber.

  • Incubation: Allow the cells to migrate through the membrane for a defined period (typically a few hours) at 37°C.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader after cell staining.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the antagonist that inhibits cell migration by 50%.[12]

Calcium Mobilization Assays

Activation of CCR2 and CCR5 leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this signaling event.

Objective: To determine the effect of an antagonist on chemokine-induced intracellular calcium flux.

General Protocol:

  • Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add the antagonist at various concentrations to the cells and incubate.

  • Agonist Stimulation: Add a specific chemokine agonist (e.g., CCL2 or CCL5) to stimulate the receptor.

  • Fluorescence Measurement: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

  • Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits the agonist-induced calcium response by 50%.[14][15][16][17]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.

cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_antagonists Antagonists cluster_signaling Intracellular Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 G_protein G-protein Activation CCR2->G_protein CCR5->G_protein Bms_681 This compound Bms_681->CCR2 Bms_681->CCR5 Ca_Mobilization Ca²+ Mobilization G_protein->Ca_Mobilization Chemotaxis Chemotaxis G_protein->Chemotaxis

Caption: CCR2/CCR5 signaling and antagonism by this compound.

start Start: Cell Culture (CCR2/CCR5 expressing cells) prepare_membranes Membrane Preparation start->prepare_membranes prepare_cells_functional Prepare Cell Suspension start->prepare_cells_functional radioligand_binding Radioligand Binding Assay (Competition with this compound) prepare_membranes->radioligand_binding data_analysis_binding Data Analysis: IC50/Ki Determination radioligand_binding->data_analysis_binding end End: Specificity Validated data_analysis_binding->end chemotaxis Chemotaxis Assay (Inhibition by this compound) prepare_cells_functional->chemotaxis ca_mobilization Calcium Mobilization Assay (Inhibition by this compound) prepare_cells_functional->ca_mobilization data_analysis_functional Data Analysis: IC50 Determination chemotaxis->data_analysis_functional ca_mobilization->data_analysis_functional data_analysis_functional->end data_analysis_functional->end

Caption: Experimental workflow for validating this compound specificity.

References

A Comparative Analysis of Dual CCR2/CCR5 Antagonism Versus Selective CCR2 Inhibition in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the therapeutic potential of targeting the CCR2 pathway in fibrotic diseases. This guide synthesizes available preclinical data for a dual CCR2/CCR5 antagonist, represented by cenicriviroc (B192934) (CVC), and a selective CCR2 inhibitor, RS-504393, in various fibrosis models.

Disclaimer: Direct experimental data comparing BMS-681, a dual CCR2/CCR5 antagonist, with a selective CCR2 inhibitor in a head-to-head fibrosis study was not available in the reviewed literature. Therefore, this guide utilizes cenicriviroc (CVC), a well-characterized dual CCR2/CCR5 antagonist, as a representative molecule for this class of inhibitors to facilitate a comparative analysis against a selective CCR2 inhibitor.

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1][2] The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in orchestrating the inflammatory response that drives fibrosis.[3] This axis mediates the recruitment of monocytes and macrophages to sites of injury, which in turn promote the activation of fibroblasts and subsequent collagen deposition.[3][4] Consequently, inhibiting the CCR2 pathway has emerged as a promising therapeutic strategy for fibrotic diseases.

This guide compares two therapeutic approaches: dual antagonism of CCR2 and CCR5, and selective inhibition of CCR2. This compound is identified as a dual CCR2/CCR5 antagonist. Cenicriviroc (CVC) is another orally active dual antagonist of CCR2 and CCR5 with demonstrated anti-inflammatory and antifibrotic properties in preclinical models of liver and kidney fibrosis.[4] Selective CCR2 inhibitors, such as RS-504393, have also shown efficacy in mitigating fibrosis in various experimental models.[3][5]

Performance in Preclinical Fibrosis Models: A Data-Driven Comparison

The following tables summarize the quantitative effects of a dual CCR2/CCR5 antagonist (cenicriviroc) and a selective CCR2 inhibitor (RS-504393) on key parameters of fibrosis in various animal models.

Liver Fibrosis Models

Table 1: Effects of Cenicriviroc in a Diet-Induced Mouse Model of Nonalcoholic Steatohepatitis (NASH)

ParameterTreatment GroupResultFold/Percent Change vs. ControlReference
Hepatic Hydroxyproline (B1673980)High-Dose CenicrivirocSignificantly LowerDose-dependent reduction[6]
COL1A1 Gene ExpressionHigh-Dose CenicrivirocLowest ExpressionParalleled hydroxyproline findings[6]
Fibrosis ScoreCenicrivirocSignificantly More Subjects with Improvement20% (CVC) vs. 10% (Placebo) achieved ≥1-stage improvement[7]
Monocyte/Macrophage RecruitmentCenicriviroc (≥20 mg/kg/day)Significantly Reducedp < 0.05[4]
Collagen DepositionCenicriviroc (≥20 mg/kg/day)Significantly Reducedp < 0.05[4]
Kidney Fibrosis Models

Table 2: Effects of Cenicriviroc and RS-504393 in a Unilateral Ureteral Obstruction (UUO) Mouse Model

ParameterTreatmentResultFold/Percent Change vs. UUO ControlReference
Collagen DepositionCenicrivirocSignificantly Reducedp < 0.05[4]
Collagen Type 1 mRNACenicrivirocSignificantly Reducedp < 0.05[4]
Renal Interstitial FibrosisRS-504393Significantly Reduced-[3]
Type I Collagen SynthesisRS-504393Decreased-[3]
F4/80-positive Macrophage InfiltrationRS-504393Reduced-[3]
Skin and Lung Fibrosis Models

Table 3: Effects of RS-504393 in a Bleomycin-Induced Scleroderma (Skin and Lung Fibrosis) Mouse Model

ParameterOrganTreatmentResultReference
Dermal ThicknessSkinRS-504393Decreased[5]
Dermal FibrosisSkinRS-504393Suppressed[5]
Number of MyofibroblastsSkinRS-504393Significantly Lower[5]
Collagen AmountSkinRS-504393Significantly Lower[5]
TGF-β1 mRNA LevelsSkinRS-504393Significantly Decreased[5]
Collagen I alpha 1 mRNA LevelsSkinRS-504393Significantly Decreased[5]
Lung FibrosisLungRS-504393Inhibited (based on semiquantitative scoring)[5]
Collagen AmountLungRS-504393Lower[5]

Signaling Pathways and Mechanisms of Action

The antifibrotic effects of CCR2 and CCR5 antagonism are rooted in the interruption of key inflammatory and pro-fibrotic signaling cascades.

Dual CCR2/CCR5 Antagonism

Dual antagonists like this compound and cenicriviroc block the signaling of both CCR2 and CCR5. CCR2 is the primary receptor for MCP-1 (CCL2), a potent chemoattractant for monocytes. CCR5 is the receptor for RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), which also attract monocytes, T-cells, and other inflammatory cells. By blocking both receptors, these agents can more comprehensively inhibit the recruitment of inflammatory cells to the site of injury, thereby reducing the production of pro-fibrotic cytokines and the activation of fibroblasts into collagen-producing myofibroblasts.

G cluster_0 Tissue Injury cluster_1 Chemokine Production cluster_2 Receptor Blockade cluster_3 Immune Cell Recruitment & Activation cluster_4 Fibrotic Cascade Injury Tissue Injury CCL2 MCP-1 (CCL2) Injury->CCL2 CCL5 RANTES (CCL5) Injury->CCL5 CCR2 CCR2 CCL2->CCR2 CCR5 CCR5 CCL5->CCR5 BMS681_CVC This compound / Cenicriviroc BMS681_CVC->CCR2 Inhibits BMS681_CVC->CCR5 Inhibits Monocyte_Macrophage Monocyte / Macrophage Recruitment CCR2->Monocyte_Macrophage CCR5->Monocyte_Macrophage T_Cell T-Cell Recruitment CCR5->T_Cell Cytokines Pro-fibrotic Cytokines (e.g., TGF-β) Monocyte_Macrophage->Cytokines T_Cell->Cytokines Myofibroblast Myofibroblast Activation Cytokines->Myofibroblast ECM ECM Deposition (Fibrosis) Myofibroblast->ECM

Signaling pathway of dual CCR2/CCR5 antagonism in fibrosis.
Selective CCR2 Inhibition

Selective CCR2 inhibitors, such as RS-504393, specifically target the MCP-1/CCR2 axis. This focused approach is predicated on the central role of this pathway in recruiting monocytes that differentiate into pro-fibrotic macrophages. By inhibiting CCR2, these agents reduce the accumulation of these key inflammatory cells, leading to a downstream reduction in pro-fibrotic signaling and extracellular matrix deposition.

G cluster_0 Tissue Injury cluster_1 Chemokine Production cluster_2 Receptor Blockade cluster_3 Immune Cell Recruitment & Activation cluster_4 Fibrotic Cascade Injury Tissue Injury CCL2 MCP-1 (CCL2) Injury->CCL2 CCR2 CCR2 CCL2->CCR2 RS504393 Selective CCR2 Inhibitor (e.g., RS-504393) RS504393->CCR2 Inhibits Monocyte_Macrophage Monocyte / Macrophage Recruitment CCR2->Monocyte_Macrophage Cytokines Pro-fibrotic Cytokines (e.g., TGF-β) Monocyte_Macrophage->Cytokines Myofibroblast Myofibroblast Activation Cytokines->Myofibroblast ECM ECM Deposition (Fibrosis) Myofibroblast->ECM

Signaling pathway of selective CCR2 inhibition in fibrosis.

Experimental Protocols

The following are detailed methodologies for key experimental fibrosis models cited in the comparison.

Bleomycin-Induced Skin and Lung Fibrosis Model

This model is commonly used to study scleroderma and idiopathic pulmonary fibrosis.

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Fibrosis:

    • Skin Fibrosis: Bleomycin (B88199) (e.g., 100 µg in 100 µL of PBS) is injected intradermally into the shaved back of the mice daily for a specified period (e.g., 4 weeks).

    • Lung Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) is administered to anesthetized mice.

  • Drug Administration:

    • In the study with RS-504393, the inhibitor was administered via intradermal injection at the same sites as bleomycin, 6 hours prior to the bleomycin injection.[5]

  • Assessment of Fibrosis:

    • Histopathology: Skin and lung tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess dermal thickness, inflammatory cell infiltration, and collagen deposition.

    • Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify myofibroblasts.

    • Biochemical Analysis: Hydroxyproline assays are conducted on tissue homogenates to quantify total collagen content.

    • Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of pro-fibrotic genes such as Col1a1 and Tgfb1.[5]

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

The UUO model induces rapid and progressive renal interstitial fibrosis.

  • Animal Model: Mice (e.g., C57BL/6) or rats are used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A midline abdominal incision is made to expose the left kidney and ureter.

    • The left ureter is ligated at two points with surgical silk. The contralateral kidney serves as an internal control.

  • Drug Administration:

    • CCR2 inhibitors (e.g., RS-504393) or vehicle are typically administered daily via oral gavage or intraperitoneal injection, starting from the day of surgery.

  • Assessment of Fibrosis (typically at 7 to 14 days post-surgery):

    • Histopathology: Kidneys are harvested, and sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify interstitial collagen deposition.

    • Immunohistochemistry: Staining for markers such as F4/80 (macrophages), α-SMA (myofibroblasts), and type I collagen is performed.[3]

    • Gene and Protein Analysis: Kidney tissue is processed for qRT-PCR to measure mRNA levels of fibrotic and inflammatory markers (e.g., Col1a1, Tgfb1, Mcp-1). Western blotting can be used to quantify protein levels.[3]

G cluster_0 Phase 1: Fibrosis Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Endpoint Analysis A Animal Selection (e.g., C57BL/6 Mice) B Anesthesia A->B C Surgical Ligation of Left Ureter (UUO Model) B->C D Randomization into Groups (Sham, UUO+Vehicle, UUO+Drug) C->D E Daily Drug Administration (e.g., CCR2 Inhibitor via Oral Gavage) D->E F Sacrifice at Day 7 or 14 E->F G Kidney Tissue Harvesting F->G H Histopathology (Masson's Trichrome, IHC for α-SMA, F4/80) G->H I Biochemical & Molecular Analysis (Hydroxyproline Assay, qRT-PCR for Col1a1, TGF-β) G->I

Experimental workflow for the UUO model of kidney fibrosis.

Conclusion

The available preclinical evidence strongly supports the therapeutic potential of targeting the CCR2 pathway to ameliorate fibrosis. Dual CCR2/CCR5 antagonists like cenicriviroc demonstrate broad anti-inflammatory and antifibrotic effects in models of liver and kidney fibrosis, likely by inhibiting the recruitment of a wider range of inflammatory cells. Selective CCR2 inhibitors such as RS-504393 also show significant efficacy in reducing fibrosis in kidney and skin models by specifically targeting the critical MCP-1/CCR2 axis.

The choice between a dual antagonist and a selective inhibitor may depend on the specific fibrotic disease and the relative contributions of the CCR2 and CCR5 pathways to its pathogenesis. While dual antagonism offers a more comprehensive blockade of inflammatory cell recruitment, a selective inhibitor provides a more targeted approach with a potentially different safety profile. Further head-to-head comparative studies, including those with this compound, are warranted to fully elucidate the relative merits of these strategies in different fibrotic conditions.

References

Reproducibility of Bms-681 Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Bms-681, a potent dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). Due to a lack of direct inter-laboratory reproducibility studies for this compound, this document focuses on presenting available quantitative data, outlining a key experimental protocol to facilitate standardized testing, and comparing this compound with alternative CCR2/CCR5 antagonists.

This compound is an orthosteric antagonist that inhibits the binding of chemokines to CCR2 and CCR5, thereby modulating inflammatory and neurodegenerative responses.[1][2][3][4][5] The migration of monocytes, immature dendritic cells, and T-cell subpopulations is mediated by these receptors, implicating them in a variety of diseases including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and cancer.[1][3]

Quantitative Data Summary

Direct comparative studies on the reproducibility of this compound across different laboratories are not publicly available. However, data from individual studies on this compound and its alternatives can be used as a baseline for researchers aiming to reproduce or validate findings. The following table summarizes key in vitro activity data for this compound and other notable CCR2/CCR5 antagonists. It is crucial to note that variations in experimental conditions (e.g., cell types, ligand concentrations, assay formats) can significantly influence results.

CompoundTarget(s)Assay TypeCell Line/SystemLigandIC50 (nM)Reference
This compound CCR2, CCR5Monocyte ChemotaxisHuman Peripheral Blood Mononuclear CellsMCP-1 (10 nM)0.24[6]
BMS-753426 (2d) CCR2, CCR5CCR2 BindingNot SpecifiedNot Specified2.9[6]
CCR5 BindingNot SpecifiedNot Specified83[6]
Monocyte ChemotaxisHuman Peripheral Blood Mononuclear CellsMCP-1 (10 nM)1.2[6]
BMS-813160 (3) CCR2, CCR5CCR2 BindingHuman Peripheral Blood Mononuclear Cells125I-CCL245 (mouse)[7][8]
CCR5 BindingHuman Peripheral T Cells125I-MIP-1βNot Specified[7][8]
CCR2 ChemotaxisHuman THP-1 CellsCCL2Not Specified[7][8]
CCR5 ChemotaxisHuman Peripheral T CellsMIP-1βNot Specified[7][8]
INCB3344 CCR2Whole Cell BindingHumanNot Specified5.1[9]
Whole Cell BindingMouse (WEHI-274.1)125I-mCCL29.5[9]
Whole Cell BindingRatNot Specified7.3[9]
Maraviroc CCR5Antiviral ActivityHIV-infected patientsHIV-1Approved Drug[1][10][11]
Cenicriviroc CCR2, CCR5Not SpecifiedPhase II Clinical TrialsNot SpecifiedIn Clinical Development[3]
CCX140-B CCR2Not SpecifiedClinical TrialsNot SpecifiedIn Clinical Development[12]
INCB-3284 CCR2Not SpecifiedPhase I Clinical TrialsNot SpecifiedIn Clinical Development[13]

Key Experimental Protocol: In Vitro Monocyte Chemotaxis Assay

To facilitate the standardization of results across laboratories, a detailed protocol for a monocyte chemotaxis assay, a key functional assay for evaluating CCR2 antagonists, is provided below. This protocol is a synthesis of established methods.[9][14][15][16]

Objective: To measure the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).

  • Transwell Inserts: 5 µm pore size for a 24-well plate.

  • Detection Reagent: Calcein-AM or a similar cell viability stain.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells or isolate PBMCs according to standard laboratory protocols.

    • Resuspend the cells in assay medium to a final concentration of 2 x 10^6 cells/mL.

  • Compound Pre-incubation:

    • In a separate plate, incubate the cell suspension with various concentrations of this compound (and appropriate vehicle controls) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-50 ng/mL) to the lower wells of a 24-well plate.

    • For negative controls, add assay medium without CCL2.

    • Place the Transwell inserts into the wells, creating an upper and lower chamber.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert (the upper chamber).

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell type and CCL2 concentration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts from the wells.

    • To quantify the migrated cells in the lower chamber, add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) and measure the fluorescence according to the manufacturer's instructions.

    • Alternatively, pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds Bms681 This compound Bms681->CCR2 Blocks G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Calcium Ca²⁺ Mobilization PLC->Calcium Actin Actin Polymerization PI3K->Actin Chemotaxis Chemotaxis Calcium->Chemotaxis Actin->Chemotaxis

Caption: Simplified signaling pathway of CCR2 activation and its inhibition by this compound.

Chemotaxis_Assay_Workflow prep 1. Cell Preparation (e.g., THP-1 cells) incubation 2. Pre-incubation with this compound prep->incubation setup 3. Assay Setup (Transwell Plate) incubation->setup migration 4. Cell Migration (2-4 hours at 37°C) setup->migration quant 5. Quantification of Migrated Cells migration->quant analysis 6. Data Analysis (IC50 Determination) quant->analysis

References

Safety Operating Guide

Navigating the Disposal of BMS-681: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for BMS-681, a research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general principles of chemical waste management and information from available documentation to ensure safe handling and disposal.

Understanding this compound: Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known characteristics of this compound.

PropertyValue
Molecular Formula C26H36F3N5O[1]
Molecular Weight 491.59 g/mol [1]
Appearance Solid (assumed)
Solubility No data available

Personal Protective Equipment (PPE): A Non-Negotiable

When handling any chemical, including this compound, appropriate personal protective equipment is mandatory. Adherence to these guidelines minimizes exposure risks and ensures personal safety.

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards.

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound. Is it a pure compound, in solution, or mixed with other reagents?

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical properties of this compound and any solvents used.

    • Label the container clearly with "this compound Waste" and include the major components and approximate concentrations.

  • Waste Neutralization (If Applicable):

    • Currently, there are no specific neutralization protocols for this compound. Avoid mixing with strong acids, bases, or oxidizing agents unless a validated procedure is available.

  • Disposal Pathway:

    • All chemical waste, including that containing this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Do not pour chemical waste down the drain or dispose of it in the regular trash.[2]

    • Follow your institution's specific procedures for chemical waste pickup and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Characterize Waste: Pure, Solution, or Mixture? A->B C Segregate into a DEDICATED & LABELED Waste Container B->C D Consult Institutional EHS Guidelines C->D E Store Securely for Pickup D->E F Arrange for Professional Waste Disposal E->F G End: Proper Disposal F->G

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not found. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. Your EHS office can provide detailed protocols that are compliant with local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling BMS-681

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of BMS-681, including personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166.To prevent eye contact which can cause serious irritation.
Skin Protection Handle with impervious gloves.To prevent skin irritation. Gloves must be inspected prior to use.
Body Protection Complete suit protecting against chemicals.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Handling and Storage

Safe Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage:

  • Store in a cool place.

  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature: 2 - 8°C.

Emergency Procedures

Immediate action is critical in the event of accidental exposure or spillage.

Exposure Type First-Aid Measures
If Inhaled If breathed in, move person into fresh air. If not breathing, give artificial respiration.
In Case of Skin Contact Wash off with soap and plenty of water.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special hazards arising from the substance or mixture: Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride.

  • Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Spillage and Disposal

Accidental Release Measures:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

  • Avoid breathing dust.

  • Sweep up and shovel.

  • Do not let product enter drains.

  • Keep in suitable, closed containers for disposal.

Disposal Plan:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated packaging should be disposed of as unused product.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

A 1. Preparation - Review SDS - Don appropriate PPE B 2. Weighing and Aliquoting - Use ventilated enclosure - Handle with care A->B C 3. Experimentation - Follow protocol - Avoid generating aerosols B->C D 4. Decontamination - Clean work surfaces - Decontaminate equipment C->D E 5. Waste Disposal - Segregate waste - Dispose according to guidelines D->E F 6. Post-Experiment - Remove PPE correctly - Wash hands thoroughly E->F

This compound Handling Workflow

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.